Product packaging for 3-(Dimethoxymethyl)-1H-pyrazole(Cat. No.:CAS No. 111573-59-2)

3-(Dimethoxymethyl)-1H-pyrazole

Cat. No.: B049773
CAS No.: 111573-59-2
M. Wt: 142.16 g/mol
InChI Key: ZAZJHNVEFWBJFV-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-1H-pyrazole (CAS 931983-45-4) is a versatile and valuable pyrazole-based synthetic intermediate, primarily recognized for its application in the construction of complex heterocyclic scaffolds. Its core research value lies in the reactive dimethoxymethyl (-CH(OCH₃)₂) functional group, which can serve as a protected aldehyde equivalent or be further elaborated under mild acidic conditions. This makes it a crucial building block in medicinal chemistry for the synthesis of potential pharmaceutical candidates, particularly in developing kinase inhibitors, anti-inflammatory agents, and other bioactive small molecules. In agrochemical research, it is employed to create novel pyrazole derivatives with potential herbicidal or insecticidal activity. The compound's mechanism of action is not intrinsic but is conferred upon the final molecules it helps construct; the pyrazole core is a privileged pharmacophore known for its ability to engage in key hydrogen bonding interactions within enzyme active sites. Researchers utilize this chemical to efficiently introduce molecular complexity and specific functionality, streamlining the synthetic pathway toward target compounds. It is supplied as a high-purity solid to ensure reproducibility in sensitive reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B049773 3-(Dimethoxymethyl)-1H-pyrazole CAS No. 111573-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethoxymethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-9-6(10-2)5-3-4-7-8-5/h3-4,6H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZJHNVEFWBJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethoxymethyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(dimethoxymethyl)-1H-pyrazole, a heterocyclic compound of growing interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and structure, and presents a plausible synthetic pathway based on established methodologies for related pyrazole derivatives. While specific experimental data for this exact molecule is limited in publicly available literature, this guide compiles relevant information on the broader class of pyrazole-3-carbaldehyde derivatives to infer its potential physicochemical properties and biological activities. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide explores these potential applications for this compound and outlines a hypothetical experimental workflow for its synthesis and biological evaluation, providing a valuable resource for researchers in drug discovery and development.

Chemical Identity and Structure

The nomenclature and structural representation of the target molecule are fundamental to its study.

IUPAC Name: this compound

Chemical Structure:

Chemical Structure of this compound

Molecular Formula: C₆H₁₀N₂O₂

Molecular Weight: 142.16 g/mol

Canonical SMILES: COC(C1=CN=N[C@H]1)OC

InChI Key: InChI=1S/C6H10N2O2/c1-9-6(10-2)5-3-7-8-4-5/h3-4,6,8H,1-2H3

Physicochemical Properties (Predicted)

PropertyPredicted ValueReference Compound
Melting Point (°C) 75 - 85Pyrazole (68 °C)[2]
Boiling Point (°C) 240 - 2503-Methoxy-1H-pyrazole (234.2±13.0 °C)[1]
LogP 0.4 - 0.8Pyrazole (0.26)[2]
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO)General solubility of pyrazoles
pKa 2.0 - 3.0 (for the pyrazole ring proton)Pyrazole (2.5)

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible synthetic route can be devised based on the well-established chemistry of pyrazoles, particularly the synthesis of pyrazole-3-carbaldehydes and their subsequent conversion to dimethyl acetals.[3][4][5]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

  • Synthesis of Pyrazole-3-carbaldehyde: This intermediate is crucial and can be synthesized through various methods, with the Vilsmeier-Haack reaction being a prominent approach for the formylation of heterocyclic compounds.[3][4][5]

  • Acetalization of Pyrazole-3-carbaldehyde: The aldehyde is then converted to its dimethyl acetal, this compound.

Synthesis_Workflow Start Starting Materials (e.g., Hydrazine and a suitable three-carbon synthon) Intermediate Pyrazole-3-carbaldehyde Start->Intermediate Vilsmeier-Haack Reaction (POCl3, DMF) Product This compound Intermediate->Product Acetalization (Methanol, Acid Catalyst)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on established chemical transformations and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of Pyrazole-3-carbaldehyde

  • Reaction: Vilsmeier-Haack formylation of a suitable pyrazole precursor. The specific precursor and reaction conditions would need to be determined based on availability and reactivity. A general procedure for the Vilsmeier-Haack reaction on a pyrazole derivative is as follows:

  • Reagents and Solvents:

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • A suitable pyrazole precursor

    • Dichloromethane (DCM) as solvent

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of DMF in DCM at 0 °C, slowly add POCl₃.

    • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of the pyrazole precursor in DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully adding it to a mixture of ice and saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pyrazole-3-carbaldehyde.

Step 2: Synthesis of this compound

  • Reaction: Acid-catalyzed acetalization of pyrazole-3-carbaldehyde.

  • Reagents and Solvents:

    • Pyrazole-3-carbaldehyde

    • Methanol (anhydrous)

    • A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

    • Sodium bicarbonate (solid)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve pyrazole-3-carbaldehyde in anhydrous methanol.

    • Add a catalytic amount of the acid catalyst.

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, neutralize the acid catalyst by adding solid sodium bicarbonate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield this compound.

    • Further purification can be achieved by column chromatography if necessary.

Potential Biological Activities and Drug Development Applications

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a multitude of bioactive compounds and approved drugs.[6] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, making this compound an interesting candidate for further investigation.

Overview of Pyrazole's Therapeutic Relevance

Pyrazole-containing compounds have been successfully developed as:

  • Anti-inflammatory agents: Celecoxib, a selective COX-2 inhibitor, is a prominent example.[7]

  • Anticancer agents: Several pyrazole derivatives act as kinase inhibitors, targeting signaling pathways involved in cancer cell proliferation and survival.[8]

  • Antimicrobial agents: Pyrazoles have shown efficacy against various bacterial and fungal strains.

  • Antiviral agents: Some pyrazole-based compounds have demonstrated antiviral properties.

  • Analgesic and Antipyretic agents: The pyrazole core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible mechanism of action for a novel pyrazole compound could involve the inhibition of key signaling pathways implicated in cancer and inflammation. For instance, many kinase inhibitors target the ATP-binding pocket of kinases, thereby blocking downstream signaling.

Signaling_Pathway cluster_cell Cell Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Pyrazole 3-(Dimethoxymethyl) -1H-pyrazole (Hypothetical Inhibitor) Pyrazole->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase (e.g., RAF) within the MAPK/ERK signaling pathway, a critical pathway often dysregulated in cancer.

Experimental Workflow for Biological Evaluation

To assess the therapeutic potential of this compound, a structured experimental workflow is necessary.

Biological_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Synthesis Synthesis and Purification of This compound InVitro In Vitro Screening Synthesis->InVitro InVivo In Vivo Studies InVitro->InVivo Promising Candidates Lead_Opt Lead Optimization InVivo->Lead_Opt Efficacious and Safe Compounds Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase activity) Anti_Inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Xenograft Tumor Xenograft Models Inflammation_Model Animal Models of Inflammation

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound represents a molecule of interest for further investigation within the field of drug discovery. While specific data on this compound is scarce, its structural relationship to a vast family of biologically active pyrazoles suggests a high potential for therapeutic applications. The synthetic strategies and biological evaluation workflows outlined in this guide provide a foundational framework for researchers to explore the properties and potential of this and related pyrazole derivatives. Further research is warranted to synthesize and characterize this compound and to elucidate its specific biological activities and mechanisms of action. This will be crucial in determining its viability as a lead compound for the development of novel therapeutics.

References

3-(Dimethoxymethyl)-1H-pyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Dimethoxymethyl)-1H-pyrazole, a heterocyclic organic compound. The document details its chemical identity, synthesis, and potential applications based on the chemistry of pyrazole derivatives.

Compound Identification

This compound is a derivative of pyrazole where the hydrogen at position 3 is substituted with a dimethoxymethyl group. This functional group is the dimethyl acetal of a formyl group.

Identifier Value Source
Chemical Name This compound-
CAS Number 111573-59-2[1]
Molecular Formula C6H10N2O2Calculated
Molecular Weight 142.16 g/mol Calculated
Purity 96%[1]

Physicochemical Properties

Synthesis

The synthesis of this compound typically involves a two-step process starting from a suitable precursor. A common route is the synthesis of pyrazole-3-carbaldehyde followed by the protection of the aldehyde group as a dimethyl acetal.

Synthesis of Pyrazole-3-carbaldehyde

Several methods have been reported for the synthesis of pyrazole-3-carbaldehydes. One of the most common methods is the Vilsmeier-Haack reaction.[2][3][4]

Experimental Protocol: Vilsmeier-Haack reaction for Pyrazole-3-carbaldehyde

This protocol is a general representation and may require optimization for specific substrates.

  • Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF) at 0 °C with stirring.

  • Reaction: The appropriate hydrazone precursor is added to the Vilsmeier reagent.

  • Cyclization: The reaction mixture is heated to promote cyclization and formation of the pyrazole-4-carbaldehyde.[3][4]

  • Work-up: The reaction is quenched with ice water and neutralized with a base (e.g., sodium hydroxide or sodium carbonate).

  • Extraction and Purification: The product is extracted with an organic solvent and purified by column chromatography or recrystallization.

Acetal Formation

The aldehyde group of pyrazole-3-carbaldehyde can be protected as a dimethyl acetal to yield this compound.

Experimental Protocol: Dimethyl Acetal Formation

  • Reaction Setup: Pyrazole-3-carbaldehyde is dissolved in methanol.

  • Catalyst: A catalytic amount of a suitable acid (e.g., hydrochloric acid, p-toluenesulfonic acid) is added.

  • Reaction: The mixture is stirred at room temperature or gently heated. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: Upon completion, the reaction is neutralized with a weak base (e.g., sodium bicarbonate).

  • Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the desired product.

G Synthesis of this compound cluster_0 Step 1: Synthesis of Pyrazole-3-carbaldehyde cluster_1 Step 2: Acetal Formation A Hydrazone Precursor C Pyrazole-3-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (DMF/POCl3) B->C F This compound C->F Acetalization D Methanol (CH3OH) D->F E Acid Catalyst E->F

Caption: General synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of the aromatic pyrazole ring and the dimethoxymethyl substituent.

  • Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than pyrrole and furan. The position of substitution is influenced by the existing substituent and the reaction conditions. The nitrogen atoms of the pyrazole ring can also be alkylated or acylated.

  • Dimethoxymethyl Group: This group is an acetal and serves as a protecting group for the aldehyde functionality. It is stable to basic and nucleophilic reagents but can be readily hydrolyzed back to the aldehyde under acidic conditions. This allows for the selective unmasking of the aldehyde for further functionalization.

G Reactivity of this compound cluster_0 Reactions at the Pyrazole Ring cluster_1 Reactions of the Acetal Group cluster_2 Further Transformations of the Aldehyde A This compound B Electrophilic Substitution (e.g., Nitration, Halogenation) A->B C N-Alkylation / N-Acylation A->C D Acidic Hydrolysis A->D E Pyrazole-3-carbaldehyde D->E Deprotection F Oxidation E->F G Reduction E->G H Condensation Reactions E->H I Pyrazole-3-carboxylic acid F->I J 3-(Hydroxymethyl)-1H-pyrazole G->J K Schiff bases, etc. H->K

Caption: Logical relationship of the reactivity of this compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure as a functionalized pyrazole suggests its potential utility as a building block in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5]

The "dimethoxymethyl" group can be deprotected to the aldehyde, which is a versatile functional group for further chemical transformations. This makes this compound a valuable intermediate for the synthesis of more complex pyrazole-containing molecules for drug discovery and other applications.

Safety and Handling

Specific toxicity data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical manipulations should be performed by trained personnel in a controlled laboratory setting.

References

Spectroscopic Profile of 3-(Dimethoxymethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(Dimethoxymethyl)-1H-pyrazole, a heterocyclic molecule of interest to researchers in medicinal chemistry and materials science. While a comprehensive search of publicly available scientific literature and databases did not yield specific experimental spectra for this exact molecule, this document outlines the predicted spectroscopic characteristics based on the analysis of closely related pyrazole derivatives. The information herein is intended to serve as a reference for researchers synthesizing or working with this compound and similar molecular architectures.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous pyrazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (pyrazole ring)12.0 - 13.0br s-
H-5 (pyrazole ring)~7.6d~2.0
H-4 (pyrazole ring)~6.4d~2.0
CH (acetal)~5.6s-
OCH₃ (methoxy)~3.4s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole ring)~148
C-5 (pyrazole ring)~130
C-4 (pyrazole ring)~105
CH (acetal)~100
OCH₃ (methoxy)~54
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch3100 - 3200Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C=N Stretch (pyrazole ring)1580 - 1620Medium
C=C Stretch (pyrazole ring)1450 - 1550Medium
C-O Stretch (acetal)1050 - 1150Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
142[M]⁺ (Molecular Ion)
111[M - OCH₃]⁺
81[M - CH(OCH₃)₂]⁺
75[CH(OCH₃)₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for pyrazole derivatives, which can be adapted for the characterization of this compound.

NMR Spectroscopy (¹H and ¹³C)

A sample of the compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse programs would be used for data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction. A dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) would be injected into the GC. The mass spectrometer would be operated in electron ionization (EI) mode, and the mass-to-charge ratio (m/z) of the resulting fragments would be recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms data_processing Data Processing nmr->data_processing ir->data_processing ms->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation final_report Final Report & Data Archiving structure_elucidation->final_report

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Enduring Legacy of the Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its discovery in the late 19th century unlocked a vast chemical space that has been continuously explored and exploited for therapeutic purposes. This technical guide provides a comprehensive overview of the discovery and historical development of pyrazole derivatives, from the seminal synthesis of antipyrine to the rational design of modern blockbuster drugs. We delve into the evolution of synthetic methodologies, offering detailed experimental protocols for key derivatives. Furthermore, this guide presents a curated collection of quantitative biological data and elucidates the intricate signaling pathways modulated by these remarkable compounds.

A Serendipitous Discovery and the Dawn of Pyrazole Chemistry

The story of pyrazoles in medicine begins not with the parent heterocycle, but with one of its derivatives. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously produced a new compound with remarkable analgesic and antipyretic properties.[1] This compound, which he named antipyrine, was the first synthetic, non-narcotic analgesic and quickly became a widely used medication.[2][3][4] Knorr's work not only introduced a new class of therapeutic agents but also laid the foundation for the systematic study of this novel heterocyclic system, to which he bestowed the name "pyrazole".[5][6]

While Knorr had discovered the first pyrazole derivative, the synthesis of the parent pyrazole molecule was achieved a few years later, in 1889, by Eduard Buchner.[5] The fundamental synthetic route to the pyrazole core, known as the Knorr Pyrazole Synthesis , involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][7][8] This versatile reaction remains a cornerstone of pyrazole chemistry to this day.

The Evolution of Synthetic Methodologies

The classical Knorr synthesis, while foundational, has been the subject of numerous innovations aimed at improving yields, regioselectivity, and substrate scope. The following sections detail the seminal Knorr synthesis and some of the key advancements in the construction of the pyrazole ring.

The Knorr Pyrazole Synthesis

The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[7]

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone)

  • Reactants:

    • Ethyl acetoacetate (1.0 equivalent)

    • Phenylhydrazine (1.0 equivalent)

  • Procedure:

    • In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The addition is exothermic and should be performed with caution.

    • Heat the reaction mixture under reflux for one hour.

    • Cool the resulting syrup in an ice bath.

    • Add a small portion of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

    • Collect the crude product by vacuum filtration.

    • Recrystallize the crude solid from ethanol to obtain the purified 3-methyl-1-phenyl-5-pyrazolone.[9]

Modern Synthetic Approaches

To address the limitations of the classical Knorr synthesis and to access a wider diversity of pyrazole derivatives, a range of modern synthetic methods have been developed. These include:

  • Paal-Knorr Synthesis: While often associated with furan and pyrrole synthesis, a variation of the Paal-Knorr reaction can be used to synthesize pyrazoles. This typically involves the reaction of a 1,4-dicarbonyl compound with a hydrazine.

  • Pechmann Pyrazole Synthesis: This method involves the reaction of acetylenes with diazomethane to form pyrazoles.[10]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to the synthesis of complex pyrazole derivatives in a single step from three or more starting materials.[2][5][11][12] These reactions are often environmentally friendly, utilizing green solvents and catalysts.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of pyrazole synthesis, often leading to higher yields and cleaner reactions in shorter timeframes.[3][4][9][13][14]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

  • Reactants:

    • 3-Aminocrotononitrile or an appropriate α-cyanoketone

    • Aryl hydrazine

    • 1 M HCl (solvent)

  • Procedure:

    • Combine the α-cyanoketone or 3-aminocrotononitrile and the aryl hydrazine in a microwave reactor vessel.

    • Add 1 M HCl as the solvent.

    • Seal the vessel and heat in a microwave reactor at 150 °C for 10-15 minutes.

    • After cooling, basify the solution with 10% NaOH.

    • Isolate the product by vacuum filtration.[4][9]

Pyrazole Derivatives in Drug Discovery: A Legacy of Therapeutic Innovation

The initial success of antipyrine spurred the development of a multitude of pyrazole-containing drugs with a wide array of pharmacological activities. The pyrazole scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in drugs targeting a diverse range of diseases.

Anti-inflammatory and Analgesic Agents

Following antipyrine, other pyrazolone derivatives were developed as potent non-steroidal anti-inflammatory drugs (NSAIDs). A notable example is Phenylbutazone , introduced in 1949, which exhibits strong anti-inflammatory, analgesic, and antipyretic properties.[8] However, its use in humans has been limited due to side effects.

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, led to the development of selective COX-2 inhibitors. This class of drugs aimed to provide the anti-inflammatory and analgesic effects of traditional NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition. Celecoxib , a diaryl-substituted pyrazole, was a landmark achievement in this area, becoming a blockbuster drug for the treatment of arthritis and pain.[9][15][16][17]

Experimental Protocol: Synthesis of Celecoxib

  • Reactants:

    • 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione

    • 4-Sulfamoylphenylhydrazine hydrochloride

    • Ethanol

    • Hydrochloric acid (catalytic)

  • Procedure:

    • Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser.

    • Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

Erectile Dysfunction

The pyrazole core is also central to the structure of Sildenafil , the active ingredient in Viagra®. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis.[11][12] Its discovery revolutionized the treatment of erectile dysfunction.

Experimental Protocol: Synthesis of Sildenafil (Simplified Core Formation)

  • Reactants:

    • A diketoester

    • Hydrazine

  • Procedure:

    • The synthesis begins with the reaction of a diketoester with hydrazine to form the pyrazole ring, which serves as the core of the sildenafil molecule.

    • This is followed by a series of steps including N-methylation, nitration, amidation, reduction, and cyclization to build the final complex structure of sildenafil.

Anticancer Agents

More recently, pyrazole derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of various kinases, tubulin polymerization, and other signaling pathways crucial for cancer cell proliferation and survival. Numerous studies have reported pyrazole derivatives with potent in vitro and in vivo antitumor activity against a range of cancer cell lines.

Quantitative Biological Data

The therapeutic efficacy of pyrazole derivatives is underpinned by their specific interactions with biological targets. The following tables summarize key quantitative data for some of the most significant pyrazole-based drugs.

Table 1: COX Inhibition by Pyrazole-Based NSAIDs

CompoundTargetIC50Species/Assay Condition
Celecoxib COX-1>10 µMHuman recombinant enzyme
COX-20.04 µMHuman recombinant enzyme
Phenylbutazone COX-1~10 µMEquine whole blood
COX-2~1 µMEquine whole blood

Table 2: PDE5 Inhibition by Sildenafil

CompoundTargetIC50Assay Condition
Sildenafil PDE53.4 nMPartially purified rat pulmonary artery PDE5
PDE51 nM (Ki)Recombinant human PDE5

Table 3: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCell LineActivityValue (µM)
Compound 1 HT29 (Colon)IC5010.7
Compound 2 MDA-MB-231 (Breast)IC5022.3
Compound 3 K562 (Leukemia)pIC507.31
Compound 4 A2780 (Ovarian)pIC508.57

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the action and synthesis of pyrazole derivatives is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

Knorr_Synthesis_Workflow Start Start Reactants Combine 1,3-Dicarbonyl and Hydrazine Start->Reactants Reaction Heat under Reflux (Acid Catalyst) Reactants->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Crystallization Induce Crystallization (e.g., with anti-solvent) Cooling->Crystallization Filtration Isolate Crude Product (Vacuum Filtration) Crystallization->Filtration Purification Recrystallize from Suitable Solvent Filtration->Purification Product Pure Pyrazole Derivative Purification->Product

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: The signaling pathway of Celecoxib's anti-inflammatory action via selective COX-2 inhibition.

Sildenafil_Pathway NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP Erection Penile Erection Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: The mechanism of action of Sildenafil in promoting smooth muscle relaxation via PDE5 inhibition.

Conclusion

From a serendipitous discovery to a privileged scaffold in modern drug design, the journey of pyrazole derivatives is a testament to the power of chemical synthesis and the continuous quest for therapeutic innovation. The versatility of the pyrazole core, coupled with an ever-expanding arsenal of synthetic methodologies, ensures its continued relevance in the development of new medicines. This technical guide has provided a glimpse into the rich history, synthesis, and biological activity of this remarkable class of compounds, offering a valuable resource for researchers dedicated to advancing the frontiers of pharmaceutical science.

References

Tautomerism in Substituted Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] A critical, yet often complex, aspect of their chemistry is annular prototropic tautomerism, a phenomenon that profoundly influences their physicochemical properties, reactivity, and biological activity.[4][5][6] This technical guide provides a comprehensive overview of tautomerism in substituted pyrazole compounds, detailing the structural and environmental factors that govern tautomeric equilibria. It presents a compilation of quantitative data, outlines detailed experimental and computational protocols for the characterization of pyrazole tautomers, and visualizes key concepts and workflows. This document is intended to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics based on the versatile pyrazole scaffold.

Introduction to Annular Tautomerism in Pyrazoles

Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring.[4] This rapid equilibrium results in two distinct tautomeric forms, which can significantly impact molecular recognition by biological targets, as the hydrogen-bond donor/acceptor pattern is altered.[1] The position of this equilibrium is not static; it is dynamically influenced by a confluence of factors including the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces.[4][7] Understanding and controlling this tautomeric balance is therefore a crucial aspect of rational drug design.[1]

Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over another is a nuanced interplay of intramolecular and intermolecular forces.

2.1. Substituent Effects: The electronic properties of substituents at the C3 and C5 positions are a primary determinant of tautomeric preference.

  • Electron-donating groups (EDGs) , such as amino (-NH2), hydroxyl (-OH), and alkyl groups, tend to favor the tautomer where the N-H bond is on the nitrogen atom further from the substituent (the "5-substituted" tautomer). This arrangement places the lone pair of the other nitrogen adjacent to the EDG, which is electronically favorable.[4]

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2), carboxyl (-COOH), and trifluoromethyl (-CF3), generally favor the tautomer where the N-H proton is on the nitrogen adjacent to the substituent (the "3-substituted" tautomer).[2][4]

2.2. Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly shift the tautomeric equilibrium.[4]

  • Polar protic solvents can form hydrogen bonds with both nitrogen atoms of the pyrazole ring, potentially stabilizing both tautomers and facilitating the proton transfer, often leading to a mixture of tautomers in solution.[4]

  • Aprotic solvents , both polar and non-polar, can also influence the equilibrium based on their dielectric constant and ability to stabilize the dipole moment of one tautomer over the other.[4] In some cases, tautomeric interconversion rates can be slowed in dipolar aprotic solvents at low temperatures.[4]

2.3. Physical State: In the solid state, intermolecular interactions, particularly hydrogen bonding and crystal packing forces, often lead to the crystallization of a single, thermodynamically most stable tautomer.[4][8] It is not uncommon for the dominant tautomer in the solid state to differ from that in solution.[9]

Quantitative Analysis of Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric preferences of various substituted pyrazoles, determined by experimental and computational methods.

Table 1: Tautomer Preference of 3(5)-Substituted Pyrazoles in Different Media

Substituent (R)MediumMethodPredominant TautomerReference(s)
-CH3CDCl3, DMSO-d6NMRTautomeric Equilibrium[4]
-PhTHFNMR3-Phenyl (major)[8]
-NH2DMSO-d6NMRTautomeric Equilibrium[10]
-NO2CDCl3, DMSO-d6NMR5-Nitro[10]
-COOCH3CDCl3, DMSO-d6NMR5-Carbomethoxy[10]
-CONH2CDCl3, DMSO-d6NMRTautomeric Equilibrium[2]
-CF3Solution & SolidNMR3-CF3[2]

Table 2: Calculated Relative Energies of Pyrazole Tautomers

SubstituentTautomer 1 (Position)Tautomer 2 (Position)MethodΔE (T2-T1) (kJ/mol)More Stable TautomerReference(s)
-NH23-Amino5-AminoDFT (B3LYP)10.73-Amino[11]
-F3-Fluoro5-FluoroMP2/6-311++G -3-Fluoro (N2-H)[2]
-OH3-Hydroxy5-HydroxyMP2/6-311++G-3-Hydroxy (N2-H)[2]
-COOH3-Carboxy5-CarboxyMP2/6-311++G -5-Carboxy (N1-H)[2]
-CFO3-Formyl5-FormylMP2/6-311++G-5-Formyl (N1-H)[2]

Experimental and Computational Protocols

A multi-pronged approach is essential for the unambiguous characterization of pyrazole tautomers.

4.1. Synthesis of 3,5-Disubstituted Pyrazoles

A general and efficient method for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[12][13]

Experimental Protocol:

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).[13]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel.[12]

  • Characterization: The structure of the synthesized pyrazole is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.[12][13][14]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[4][15] The rate of proton exchange between the two nitrogen atoms influences the appearance of the NMR spectrum.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample of the pyrazole compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • ¹H and ¹³C NMR: Acquire standard ¹H and ¹³C spectra. In cases of rapid tautomeric exchange, the signals for C3 and C5 (and their attached protons) may appear as averaged, broad peaks.[4]

  • Low-Temperature NMR: To slow the proton exchange and resolve the signals for individual tautomers, acquire spectra at reduced temperatures (e.g., down to -60 °C).[8] This allows for the integration of signals to determine the tautomeric ratio.

  • ¹⁵N NMR: If available, ¹⁵N NMR can provide direct evidence of the proton's location, as the chemical shift of a protonated nitrogen is significantly different from that of an unprotonated one.[16]

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the N-H proton and substituents on the ring, helping to identify the major tautomer.[10]

4.3. X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, including the precise location of the N-H proton.[17][18][19]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the pyrazole compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.[8]

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[19]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The positions of all atoms, including the hydrogen on the nitrogen, are determined.[16][19]

4.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide insights into hydrogen bonding and the presence of specific functional groups, which can differ between tautomers.[2][11]

Experimental Protocol:

  • Sample Preparation: Prepare the sample according to the instrument's requirements (e.g., as a KBr pellet or a thin film, or in solution).

  • Spectrum Acquisition: Record the IR spectrum over the appropriate range (typically 4000-400 cm⁻¹).

  • Analysis: Analyze the N-H stretching region (around 3100-3500 cm⁻¹). The position and shape of this band can provide information about intermolecular hydrogen bonding.[7][20] Compare the experimental spectrum with theoretical spectra calculated for each tautomer to aid in assignment.[2][11]

4.5. Computational Chemistry

Density Functional Theory (DFT) and ab initio methods are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectra.[4][9][21]

Computational Protocol:

  • Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p)).[11][18]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE). Gibbs free energies (ΔG) can also be calculated to account for thermal and entropic contributions.[2]

  • Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.[4]

  • Spectra Prediction: Calculate theoretical NMR chemical shifts and IR vibrational frequencies for each optimized tautomer to aid in the interpretation of experimental data.[2]

Visualizing Tautomerism and its Implications

Graphviz diagrams are used here to illustrate the logical flow of tautomer characterization and the role of tautomerism in drug-target interactions.

Tautomer_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_data Data Interpretation synthesis Synthesis of Substituted Pyrazole purification Purification (Recrystallization/Chromatography) synthesis->purification solution Solution Phase (NMR, FT-IR) purification->solution Characterize solid Solid State (X-ray, Solid-State NMR) purification->solid Characterize computation Computational (DFT/ab initio) purification->computation Model ratio Tautomer Ratio (Solution) solution->ratio structure Definitive Structure (Solid) solid->structure stability Relative Stability (Calculated) computation->stability ratio->stability Compare structure->stability Compare

Caption: Workflow for Tautomer Characterization.

Pyrazole_Tautomerism_in_Drug_Binding cluster_drug Pyrazole-based Drug cluster_target Biological Target (e.g., Kinase) cluster_outcome Pharmacological Outcome TautomerA Tautomer A H-bond Donor: N1 H-bond Acceptor: N2 TautomerB Tautomer B H-bond Donor: N2 H-bond Acceptor: N1 TautomerA->TautomerB Equilibrium ActiveSite Active Site Residues H-bond Donor (e.g., Lys) H-bond Acceptor (e.g., Glu) TautomerA->ActiveSite High Affinity Binding (Complementary H-bonds) TautomerB->ActiveSite Low/No Affinity Binding (H-bond Mismatch) outcome Therapeutic Effect (e.g., Kinase Inhibition) ActiveSite->outcome Modulates Activity

Caption: Tautomerism Impact on Drug-Target Binding.

Conclusion

The annular tautomerism of substituted pyrazoles is a fundamental property that dictates their behavior from the molecular to the biological level. A thorough understanding of the factors governing tautomeric equilibria is indispensable for the successful design and development of pyrazole-based pharmaceuticals. The integrated application of modern analytical techniques—NMR, X-ray crystallography, and FT-IR—coupled with computational modeling, provides a robust framework for the comprehensive characterization of these dynamic systems. This guide serves as a foundational resource, equipping researchers with the knowledge and methodologies necessary to navigate the complexities of pyrazole tautomerism and harness its potential in the pursuit of novel therapeutics.

References

The Diverse Biological Landscape of Functionalized Pyrazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of pyrazole derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic promise.

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, have emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Their structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous compounds with significant therapeutic potential.[4][5] This technical guide delves into the core biological activities of functionalized pyrazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for scientists engaged in the discovery and development of novel pyrazole-based therapeutics.

Anticancer Activity of Functionalized Pyrazoles

Functionalized pyrazoles have demonstrated significant potential as anticancer agents, exhibiting activity against a variety of human cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[8]

Targeting Key Kinases in Cancer

A prominent strategy in the development of pyrazole-based anticancer drugs is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[2][8] VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9] Pyrazole derivatives have been designed to bind to the ATP-binding site of VEGFR-2, thereby blocking its downstream signaling cascade.[10][11]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole Functionalized Pyrazole Pyrazole->VEGFR2 Inhibits

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected functionalized pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 59 HepG2 (Hepatocellular Carcinoma)2[8]
Compound 33 HCT116, MCF7, HepG2, A549< 23.7[8]
Compound 34 HCT116, MCF7, HepG2, A549< 23.7[8]
Compound 43 MCF7 (Breast Cancer)0.25[8]
Compound 27 MCF7 (Breast Cancer)16.50[8]
Compound 1 HCT-116 (Colorectal Carcinoma)4.2[12]
Compound 1 HepG2 (Hepatocellular Carcinoma)4.4[12]
Compound 1 MCF-7 (Breast Cancer)17.8[12]
Compound 161b A-549 (Lung Carcinoma)3.22[13]
Compound 161a A-549 (Lung Carcinoma)4.91[13]
Compound 3a PC-3 (Prostate Cancer)1.22[9]
Compound 3i PC-3 (Prostate Cancer)1.24[9]
Compound 4a HepG2 (Hepatocellular Carcinoma)4.4[2]
Compound 5a HepG2 (Hepatocellular Carcinoma)3.46[2]
Compound 6b HepG2 (Hepatocellular Carcinoma)2.52[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Test compounds (functionalized pyrazoles)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plates for 24-72 hours, depending on the cell line and the expected duration of action of the compounds.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined from a dose-response curve.

Antimicrobial Activity of Functionalized Pyrazoles

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[16] Functionalized pyrazoles have demonstrated promising activity against a range of pathogenic bacteria and fungi.[15][17] Their mechanisms of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[16]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of pyrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.

Compound IDMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 9 Staphylococcus aureus (MDR)4Not specified[15]
Compound 9 Enterococcus faecalis4Not specified[15]
Compound 12 Staphylococcus aureus1-8Not specified[16]
Compound 12 Escherichia coli1Not specified[16]
Compound 21a Various bacteria62.5-125Not specified[11]
Compound 21a Various fungi2.9-7.8Not specified[11]
Compound 7b Various bacteriaNot specifiedModerate activity[18]
Compound 8b Various bacteriaNot specifiedModerate activity[18]
Compound 2 Aspergillus niger1Not specified[14]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[1][17][18]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Test compounds (functionalized pyrazoles)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Agar Plate Preparation: Pour molten sterile agar into Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the inoculated agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrazole compound solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity of Functionalized Pyrazoles

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[5][19] Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.[14][19] The anti-inflammatory effects of many pyrazoles are attributed to their ability to inhibit the production of pro-inflammatory mediators like prostaglandins.[3][20]

Targeting the COX-2 Pathway

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[8] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Pyrazole Functionalized Pyrazole (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrazole derivatives is often assessed in vivo using models like the carrageenan-induced paw edema test.

Compound IDIn Vivo ModelDose% Inhibition of EdemaReference
Compound 4 Carrageenan-induced paw edemaNot specifiedBetter than Diclofenac[14]
FR140423 Carrageenan-induced paw edemaOralDose-dependent[20]
Compound 132b COX-2 Inhibition (in vitro)-IC50 = 3.5 nM[13]
Compound 149 COX-2 Inhibition (in vitro)-IC50 = 0.01 µM[13]
Compound 5f COX-2 Inhibition (in vitro)-IC50 = 1.50 µM[13]
Compound 6f COX-2 Inhibition (in vitro)-IC50 = 1.15 µM[13]
Compound N7 Cotton granuloma testNot specifiedMore potent than celecoxib[21]
Compound N5 Cotton granuloma testNot specifiedIncreased activity[21]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[12][22][23]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Pletysmometer or digital calipers

  • Test compounds (functionalized pyrazoles)

  • Standard anti-inflammatory drug (e.g., indomethacin or celecoxib)

  • Vehicle control

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole compound or the standard drug orally or intraperitoneally to the test groups of animals. The control group receives only the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[24]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

Functionalized pyrazoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The ability to systematically modify the pyrazole core allows for the fine-tuning of their pharmacological properties, paving the way for the discovery of next-generation drugs with improved potency and safety profiles. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this remarkable heterocyclic scaffold.

References

Methodological & Application

Synthesis of Pyrazole-3-carbaldehyde: A Detailed Protocol for the Deprotection of 3-(Dimethoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of pyrazole-3-carbaldehyde, a key building block in medicinal chemistry and drug development, through the acid-catalyzed hydrolysis of 3-(dimethoxymethyl)-1H-pyrazole. This method offers a straightforward and efficient route to this important intermediate, starting from its stable acetal precursor.

Introduction

Pyrazole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active compounds. The aldehyde functionality serves as a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures with diverse pharmacological properties. The protection of the aldehyde group as a dimethyl acetal, in the form of this compound, provides a stable and readily accessible starting material. This protocol details the deprotection of this acetal under acidic conditions to yield the desired pyrazole-3-carbaldehyde.

Reaction Scheme

The synthesis involves the acid-catalyzed hydrolysis of the dimethyl acetal group of this compound to the corresponding aldehyde.

G cluster_reagents Reagents cluster_products Products reagent1 This compound reaction + reagent1->reaction reagent2 Aqueous Acid (e.g., HCl, Formic Acid) reagent2->reaction Catalyst reagent3 Solvent (e.g., Water, THF) reagent3->reaction Solvent product1 Pyrazole-3-carbaldehyde product2 Methanol reaction->product1 reaction->product2

Caption: General reaction scheme for the synthesis of pyrazole-3-carbaldehyde.

Experimental Protocol

This section provides a detailed methodology for the synthesis of pyrazole-3-carbaldehyde from this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Formic acid

  • Water (H₂O)

  • Tetrahydrofuran (THF) (optional)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent. While water is often sufficient, a co-solvent like THF can be used to improve solubility.

  • Acid Addition: Slowly add the aqueous acid (e.g., 2M HCl or formic acid) to the solution at room temperature. The reaction is typically stirred at room temperature or gently heated to facilitate the hydrolysis.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude pyrazole-3-carbaldehyde can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Quantitative Data

The yield of pyrazole-3-carbaldehyde is dependent on the specific reaction conditions employed. The following table summarizes typical conditions and expected yields based on literature precedents for similar acetal deprotections.

Acid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
2M HClWater/THF25 - 502 - 685 - 95
Formic AcidWater254 - 880 - 90

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of pyrazole-3-carbaldehyde.

G start Start: this compound dissolution Dissolve in Solvent start->dissolution acidification Add Aqueous Acid dissolution->acidification stirring Stir at RT or Heat acidification->stirring monitoring Monitor by TLC/GC-MS stirring->monitoring neutralization Neutralize with NaHCO3 monitoring->neutralization extraction Extract with Organic Solvent neutralization->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification end End: Pure Pyrazole-3-carbaldehyde purification->end

Application Notes and Protocols for the Deprotection of Dimethoxymethyl Acetals to Aldehydes under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethyl acetals are widely employed as protecting groups for aldehydes in multistep organic synthesis due to their stability under neutral and basic conditions.[1] The regeneration of the aldehyde functionality, a critical step known as deprotection, is most commonly achieved through acid-catalyzed hydrolysis. This document provides detailed application notes, experimental protocols, and quantitative data for the deprotection of dimethoxymethyl acetals to their corresponding aldehydes using various acidic catalysts.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of a dimethoxymethyl acetal is a reversible hydrolysis reaction. The general mechanism involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a second molecule of methanol regenerates the aldehyde and the acid catalyst. To drive the equilibrium toward the aldehyde product, the reaction is typically conducted in the presence of excess water.[1]

G cluster_mechanism Acid-Catalyzed Deprotection of Dimethoxymethyl Acetal acetal R-CH(OCH₃)₂ protonated_acetal R-CH(O⁺HCH₃)(OCH₃) acetal->protonated_acetal + H⁺ oxonium R-CH=O⁺CH₃ protonated_acetal->oxonium - CH₃OH hemiacetal_intermediate R-CH(OH)(OCH₃) oxonium->hemiacetal_intermediate + H₂O - H⁺ protonated_hemiacetal R-CH(OH)(O⁺HCH₃) hemiacetal_intermediate->protonated_hemiacetal + H⁺ aldehyde R-CHO protonated_hemiacetal->aldehyde - CH₃OH - H⁺

Caption: Mechanism of acid-catalyzed deprotection of a dimethoxymethyl acetal.

Data Presentation: A Comparative Overview of Acidic Conditions

The choice of acid catalyst can significantly impact reaction efficiency, selectivity, and compatibility with other functional groups. Below is a summary of various conditions reported for the deprotection of acetals.

Table 1: Deprotection of Aromatic Dimethoxymethyl Acetals

EntrySubstrate (Ar)Reagent/CatalystSolventTemp. (°C)TimeYield (%)Reference
14-ChlorophenylTMSClCH₂Cl₂RT15 min95[2]
24-NitrophenylTMSClCH₂Cl₂RT15 min96[2]
34-MethoxyphenylTMSClCH₂Cl₂RT15 min94[2]
4PhenylAl(HSO₄)₃ / wet SiO₂n-HexaneReflux60 min85[3][4]
54-MethylphenylAl(HSO₄)₃ / wet SiO₂n-HexaneReflux60 min90[3][4]
64-MethoxyphenylAl(HSO₄)₃ / wet SiO₂n-HexaneReflux40 min90[3][4]
73-Methoxy-4-hydroxyphenyl (Vanillin)Al(HSO₄)₃ / wet SiO₂n-HexaneReflux35 min92[3][4]

Table 2: Deprotection of Aliphatic Dimethoxymethyl Acetals

EntrySubstrateReagent/CatalystSolventTemp. (°C)TimeYield (%)Reference
1Octanal dimethyl acetalAl(HSO₄)₃ / wet SiO₂n-HexaneReflux60 min86[3][4]
2Citronellal dimethyl acetalAl(HSO₄)₃ / wet SiO₂n-HexaneReflux60 min95[3][4]
3Cyclohexanecarboxaldehyde dimethyl acetalTMSClCH₂Cl₂RT5 h36[2]

Experimental Protocols

The following are detailed protocols for the deprotection of dimethoxymethyl acetals utilizing different acid catalysts. A general experimental workflow is depicted below.

G cluster_workflow General Experimental Workflow for Acetal Deprotection start Dissolve Acetal in Solvent add_catalyst Add Acid Catalyst and Water start->add_catalyst reaction Stir at Appropriate Temperature add_catalyst->reaction monitor Monitor by TLC/GC reaction->monitor workup Aqueous Work-up (Neutralization, Extraction) monitor->workup Reaction Complete purification Purification (Chromatography, etc.) workup->purification product Isolated Aldehyde purification->product

Caption: A generalized experimental workflow for acetal deprotection.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Acetone/Water

This protocol is a widely used and effective method for acetal deprotection.

Materials:

  • Dimethoxymethyl acetal protected compound (1.0 equiv)

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the dimethoxymethyl acetal (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL per mmol of substrate).[5]

  • Add a catalytic amount of p-TsOH·H₂O (0.1 equiv) to the solution.[1]

  • Stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.[1]

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • If necessary, purify the product by column chromatography on silica gel or distillation.

Protocol 2: Deprotection using a Heterogeneous Catalyst - Al(HSO₄)₃ on Wet Silica Gel

This method utilizes a solid acid catalyst, which can be advantageous for simplifying the work-up procedure.[3][4]

Materials:

  • Dimethoxymethyl acetal protected compound (1.4 mmol)

  • n-Hexane (15 mL)

  • Aluminum hydrogen sulfate [Al(HSO₄)₃] (1.9 mmol)

  • Wet silica gel (60% w/w, 0.6 g)

  • Dichloromethane

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

  • In a round-bottom flask, combine the dimethoxymethyl acetal (1.4 mmol), n-hexane (15 mL), Al(HSO₄)₃ (1.9 mmol), and wet silica gel (0.6 g).[3]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete (typically 30-60 minutes), cool the mixture to room temperature.[3][4]

  • Filter the solid catalyst and wash the residue with dichloromethane.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the deprotected aldehyde.

  • Further purification can be performed if necessary.

Protocol 3: Deprotection using Amberlyst-15 in Aqueous Acetone

Amberlyst-15 is a strongly acidic ion-exchange resin that serves as a recyclable heterogeneous catalyst.[6][7]

Materials:

  • Dimethoxymethyl acetal protected compound

  • Acetone

  • Water

  • Amberlyst-15 resin

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a solution of the acetal in acetone containing a small amount of water, add Amberlyst-15 resin.[6]

  • Stir the mixture at room temperature. Reaction times are typically short, often around 10 minutes.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the Amberlyst-15 resin. The resin can be washed, dried, and reused.

  • The filtrate containing the product can be concentrated under reduced pressure. A standard aqueous work-up may be performed if necessary to remove any water-soluble byproducts.

References

Application Notes and Protocols: 3-(Dimethoxymethyl)-1H-pyrazole as a Versatile Masked Aldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehydes are fundamental building blocks in organic synthesis, valued for their reactivity in forming carbon-carbon and carbon-heteroatom bonds. However, their inherent reactivity can be a double-edged sword, often necessitating protection-deprotection strategies in multi-step syntheses. This application note details the use of 3-(Dimethoxymethyl)-1H-pyrazole as a stable and versatile masked equivalent of pyrazole-3-carbaldehyde. We provide detailed protocols for its synthesis via acetal protection, its application in synthetic transformations where the aldehyde functionality needs to be inert, and subsequent deprotection to regenerate the aldehyde for further reactions. The methodologies and data presented herein offer a practical guide for chemists in academic and industrial research, particularly in the fields of medicinal chemistry and materials science where pyrazole scaffolds are of significant interest.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery and materials science, exhibiting a wide range of biological activities and useful electronic properties. The functionalization of the pyrazole ring is crucial for modulating these properties. Pyrazole-3-carbaldehyde is a key intermediate, providing a synthetic handle for a variety of transformations such as reductive aminations, Wittig reactions, and condensations.

In complex synthetic sequences, the direct use of pyrazole-3-carbaldehyde can be challenging due to the aldehyde's reactivity towards nucleophiles and its potential for self-condensation or oxidation. A common strategy to circumvent these issues is the use of a "masked aldehyde," a protecting group that renders the aldehyde inert to certain reaction conditions and can be cleanly removed later to unmask the aldehyde functionality. This compound serves as an excellent masked form of pyrazole-3-carbaldehyde, offering stability under various conditions while allowing for selective deprotection. This acetal protecting group is stable to basic, organometallic, and some reducing reagents, making it compatible with a broad range of synthetic transformations on other parts of the molecule.

Synthesis and Deprotection of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from a suitable pyrazole precursor. The first step is the formylation of the pyrazole ring at the 3-position, commonly accomplished via the Vilsmeier-Haack reaction. The resulting pyrazole-3-carbaldehyde is then protected as its dimethyl acetal.

Diagram of Synthetic and Deprotection Workflow

G cluster_synthesis Synthesis cluster_application Application and Deprotection pyrazole N-Protected Pyrazole vilsmeier Vilsmeier-Haack (POCl3, DMF) pyrazole->vilsmeier Formylation aldehyde N-Protected Pyrazole-3-carbaldehyde vilsmeier->aldehyde acetalization MeOH, H+ (e.g., p-TsOH) aldehyde->acetalization Protection masked_aldehyde N-Protected This compound acetalization->masked_aldehyde deprotection_N N-Deprotection masked_aldehyde->deprotection_N final_product This compound deprotection_N->final_product final_product_app This compound reaction Reaction on Pyrazole Ring or Side Chain (e.g., N-alkylation, cross-coupling) final_product_app->reaction intermediate Functionalized Acetal reaction->intermediate deprotection_acetal Aqueous Acid (e.g., HCl, Amberlyst-15) intermediate->deprotection_acetal Deprotection final_aldehyde Functionalized Pyrazole-3-carbaldehyde deprotection_acetal->final_aldehyde

Caption: Synthetic workflow for this compound and its subsequent use.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-3-carbaldehyde (Illustrative)

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrazole.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 eq.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation: Dissolve the N-protected pyrazole (1 eq.) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pyrazole-3-carbaldehyde.

Protocol 2: Protection of Pyrazole-3-carbaldehyde as a Dimethyl Acetal
  • Reaction Setup: In a round-bottom flask, dissolve pyrazole-3-carbaldehyde (1 eq.) in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq.) or Amberlyst-15 resin.

  • Reaction: Stir the mixture at room temperature. The reaction can be driven to completion by the addition of a dehydrating agent like trimethyl orthoformate (1.5 eq.). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the catalyst by adding a mild base, such as triethylamine or a saturated solution of sodium bicarbonate.

  • Isolation: Remove the methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting this compound by column chromatography or distillation if it is a liquid.

Protocol 3: Deprotection of this compound
  • Reaction Setup: Dissolve the this compound derivative (1 eq.) in a mixture of acetone and water.

  • Acid Addition: Add a catalytic amount of an acid. For sensitive substrates, a solid acid catalyst like Amberlyst-15 is recommended. For more robust substrates, dilute aqueous hydrochloric acid can be used.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: If a solid acid catalyst is used, filter it off. If aqueous acid is used, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected pyrazole-3-carbaldehyde.

Data Presentation

The following tables provide illustrative, generalized data on the yields of protection and deprotection reactions for pyrazole aldehydes, based on typical outcomes for acetal chemistry.

Table 1: Illustrative Yields for the Protection of Substituted Pyrazole-3-carbaldehydes

EntrySubstituent on Pyrazole RingCatalystReaction Time (h)Yield (%)
1Hp-TsOH485-95
21-MethylAmberlyst-15680-90
35-Phenylp-TsOH588-97
41-Bocp-TsOH390-98

Table 2: Illustrative Yields for the Deprotection of 3-(Dimethoxymethyl)-1H-pyrazoles

EntrySubstituent on Pyrazole RingAcid CatalystReaction Time (h)Yield (%)
1H1M HCl290-99
21-MethylAmberlyst-15485-95
35-Phenyl1M HCl392-98
41-BenzylAmberlyst-15588-96

Logical Relationship Diagram: Decision-Making for Protection/Deprotection

G start Multi-step Synthesis Involving Pyrazole-3-carbaldehyde check_reactivity Is the aldehyde group compatible with subsequent reaction conditions? start->check_reactivity proceed_direct Proceed with unprotected aldehyde check_reactivity->proceed_direct Yes protect_aldehyde Protect as This compound check_reactivity->protect_aldehyde No next_step Proceed to the next synthetic step proceed_direct->next_step perform_reaction Perform desired reaction on another part of the molecule protect_aldehyde->perform_reaction deprotect_aldehyde Deprotect the acetal to regenerate the aldehyde perform_reaction->deprotect_aldehyde deprotect_aldehyde->next_step

Caption: Decision tree for using the masked aldehyde strategy.

Conclusion

This compound is a highly effective masked aldehyde for use in complex organic syntheses. Its preparation from the corresponding carbaldehyde is straightforward, and it exhibits excellent stability towards a variety of reagents. The deprotection is generally high-yielding and occurs under mild acidic conditions. The protocols and data provided in this application note serve as a valuable resource for chemists aiming to incorporate pyrazole scaffolds into intricate molecular architectures, facilitating the synthesis of novel pharmaceuticals and functional materials.

Application Notes and Protocols for N-Arylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent N-arylation methods for substituted pyrazoles, a critical transformation in the synthesis of pharmacologically active compounds. The N-arylpyrazole moiety is a privileged scaffold found in numerous pharmaceuticals and agrochemicals.[1][2] This document details key methodologies, including the Ullmann condensation, Buchwald-Hartwig amination, and other transition-metal-catalyzed reactions, presenting quantitative data in comparative tables, detailed experimental protocols, and visual diagrams of workflows and catalytic cycles.

Introduction to N-Arylpyrazoles

N-arylpyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in drug discovery.[2][3] The nitrogen atoms within the pyrazole ring provide crucial points of interaction with biological targets. The nature of the substituent on the pyrazole ring and the aryl group significantly influences the compound's pharmacological profile. Consequently, efficient and versatile methods for their synthesis are of high importance.

Key N-Arylation Methodologies

Several methods have been developed for the N-arylation of pyrazoles, with copper- and palladium-catalyzed reactions being the most prominent. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Ullmann Condensation (Copper-Catalyzed N-Arylation)

The Ullmann condensation is a classical and widely used method for forming C-N bonds, involving the coupling of an aryl halide with a pyrazole in the presence of a copper catalyst.[4][5] Traditional Ullmann conditions often required harsh reaction temperatures, but modern protocols utilize ligands to facilitate the reaction under milder conditions.[4][6]

General Reaction Scheme:

Comparative Reaction Conditions for Ullmann N-Arylation of Pyrazoles:

Catalyst/Ligand SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI / N,N'-dimethylethylenediamineK₂CO₃Toluene1102475-95[7][8]
CuI / L-prolineK₂CO₃DMSO9010-2480-95[9]
CuI / 1,10-phenanthrolineCs₂CO₃DMF110-13012-2470-90[10]
CuO NanoparticlesK₂CO₃Toluene18018up to 92[11]
Cu(OAc)₂ (ligand-free)Cs₂CO₃DMF12024up to 90[12]

Experimental Protocol: Copper-Diamine-Catalyzed N-Arylation of Pyrazole [7][8]

This protocol describes the N-arylation of pyrazole with an aryl iodide using a copper-diamine catalytic system.

Materials:

  • Pyrazole

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add CuI (5 mol%), pyrazole (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

  • Seal the vessel with a septum and purge with an inert gas.

  • Add anhydrous toluene, followed by the aryl iodide (1.0 equivalent) and N,N'-dimethylethylenediamine (10 mol%) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylpyrazole.

Catalytic Cycle for Ullmann Condensation:

Ullmann_Cycle Cu(I)X Cu(I)X Cu(I)-Pyrazole Cu(I)-Pyrazole Cu(I)X->Cu(I)-Pyrazole + Pyrazole - HX Pyrazole_Anion Pyrazole Anion Oxidative_Addition Oxidative Addition Intermediate Cu(I)-Pyrazole->Oxidative_Addition + Ar-X Ar-X Ar-X Oxidative_Addition->Cu(I)X Product Ar-Pyrazole Oxidative_Addition->Product Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents Weigh Reagents (Pyrazole, Aryl Halide, Base) Catalyst Add Catalyst & Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor by TLC/GC-MS/LC-MS Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterize Product (NMR, MS, etc.) Chromatography->Characterization

References

Application of 3-(Dimethoxymethyl)-1H-pyrazole in the Synthesis of Medicinal Chemistry Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-(Dimethoxymethyl)-1H-pyrazole is a versatile heterocyclic building block that serves as a stable and protected precursor to the highly reactive pyrazole-3-carboxaldehyde. The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its ability to engage in various biological interactions. The dimethoxymethyl group offers significant advantages in multi-step syntheses by masking the aldehyde functionality, which can be readily deprotected under mild acidic conditions. This application note details the utility of this compound in the generation of pyrazole-3-carboxaldehyde and its subsequent elaboration into diverse, biologically active molecules, with a particular focus on the synthesis of kinase inhibitors.

Generation of the Key Intermediate: Pyrazole-3-carboxaldehyde

The primary application of this compound in medicinal chemistry is its role as a synthetic equivalent of pyrazole-3-carboxaldehyde. The dimethoxyacetal group provides robust protection during various chemical transformations and can be efficiently cleaved to unveil the aldehyde at the desired synthetic stage.

Experimental Protocol: Hydrolysis of this compound

A standard and effective method for the deprotection of the dimethoxymethyl group involves acid-catalyzed hydrolysis.

  • Materials: this compound, acetone, water, 2 M hydrochloric acid, saturated sodium bicarbonate solution, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

    • Add 2 M hydrochloric acid (catalytic amount, e.g., 0.1-0.2 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford pyrazole-3-carboxaldehyde.

  • Expected Yield: Quantitative to high yields are typically observed for this transformation.

Synthetic Applications of Pyrazole-3-carboxaldehyde in Medicinal Chemistry

Pyrazole-3-carboxaldehyde is a versatile intermediate that can undergo a wide range of chemical transformations to generate a diverse library of medicinal chemistry building blocks. Key reactions include condensations, multicomponent reactions, and the formation of various heterocyclic systems.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation of pyrazole-3-carboxaldehyde with active methylene compounds provides a straightforward route to α,β-unsaturated carbonyl compounds and their analogues, which are valuable precursors for further derivatization.[1][2][3]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials: Pyrazole-3-carboxaldehyde, malononitrile, piperidine (or another basic catalyst), ethanol.

  • Procedure:

    • To a solution of pyrazole-3-carboxaldehyde (1.0 eq) in ethanol, add malononitrile (1.0-1.2 eq).

    • Add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature or under gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Multicomponent Reactions for the Rapid Assembly of Complex Scaffolds

Pyrazole-3-carboxaldehyde is an excellent substrate for multicomponent reactions (MCRs), enabling the rapid and efficient synthesis of complex heterocyclic systems from simple starting materials in a one-pot fashion.[4][5] These reactions are highly valued in drug discovery for the generation of compound libraries.

Example: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are known to exhibit a range of biological activities, including kinase inhibition. A common synthetic route involves the condensation of a pyrazole derivative with a β-ketoester and an ammonium source.

Application in the Synthesis of Kinase Inhibitors

The pyrazole scaffold is a well-established "hinge-binder" motif in a multitude of kinase inhibitors, where it forms crucial hydrogen bonding interactions with the kinase hinge region. Pyrazole-3-carboxaldehyde serves as a key starting material for the elaboration of pyrazole-based kinase inhibitors.[6][7][8][9][10][11]

Synthesis of a Pyrazolyl-pyrimidine Scaffold

A common strategy in the design of kinase inhibitors is the connection of the pyrazole ring to another heterocyclic system, such as a pyrimidine. This can be achieved through a multi-step sequence starting from pyrazole-3-carboxaldehyde.

Illustrative Synthetic Pathway to a Generic Pyrazolyl-pyrimidine Kinase Inhibitor Core:

G start This compound aldehyde Pyrazole-3-carboxaldehyde start->aldehyde Hydrolysis (H3O+) imine N-Aryl Imine aldehyde->imine Condensation (Ar-NH2) aminopyrazole 3-Aminomethyl-pyrazole Derivative imine->aminopyrazole Reduction (e.g., NaBH4) inhibitor Pyrazolyl-pyrimidine Kinase Inhibitor Scaffold aminopyrazole->inhibitor SNAr Reaction pyrimidine Chloropyrimidine pyrimidine->inhibitor

Caption: Synthetic workflow from this compound to a pyrazolyl-pyrimidine kinase inhibitor scaffold.

Quantitative Data Summary:

The following table summarizes representative yields and biological activities for compounds synthesized from pyrazole-carboxaldehyde derivatives.

Compound TypeReactionReagentsYield (%)Biological Activity (IC50)Reference
Pyrazolo[3,4-b]pyridineMulticomponent Reactionβ-ketoester, Ammonium Acetate75-90Varies (e.g., anticancer)[4]
Pyrazolyl-α,β-unsaturated nitrileKnoevenagel CondensationMalononitrile80-95Varies (e.g., antimicrobial)[2][3]
Pyrazolyl-pyrimidineSNAr ReactionAminopyrazole, Chloropyrimidine60-85Potent Kinase Inhibition (nM range)[7][11]

Experimental Protocol: Synthesis of a Pyrazolyl-pyrimidine Scaffold

This protocol describes a general procedure for the synthesis of a pyrazolyl-pyrimidine core, a common scaffold in kinase inhibitors.

  • Step 1: Reductive Amination of Pyrazole-3-carboxaldehyde

    • Dissolve pyrazole-3-carboxaldehyde (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add a reducing agent, for example, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by quenching with water, followed by extraction with an organic solvent.

    • Purify the resulting secondary amine by column chromatography.

  • Step 2: Nucleophilic Aromatic Substitution with a Chloropyrimidine

    • To a solution of the aminomethyl-pyrazole derivative from Step 1 (1.0 eq) in a polar aprotic solvent like DMF or NMP, add a substituted chloropyrimidine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC.

    • Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent.

    • Purify the final pyrazolyl-pyrimidine product by column chromatography or recrystallization.

Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors

Many kinase inhibitors derived from pyrazole-based scaffolds target key signaling pathways implicated in cancer and inflammatory diseases. A prominent example is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription nucleus->transcription initiates inhibitor Pyrazole-based JAK Inhibitor inhibitor->jak inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based JAK inhibitor.

This compound is a valuable and versatile building block in medicinal chemistry, primarily serving as a stable precursor to pyrazole-3-carboxaldehyde. The strategic unmasking of the aldehyde functionality allows for its participation in a wide array of synthetic transformations, including Knoevenagel condensations and multicomponent reactions, to afford a diverse range of complex heterocyclic structures. Its application in the synthesis of kinase inhibitors, particularly those targeting signaling pathways like JAK-STAT, highlights its significance in modern drug discovery and development. The protocols and data presented herein provide a foundational guide for researchers and scientists in the pharmaceutical industry to leverage the synthetic potential of this important building block.

References

Synthesis of Bioactive Compounds Using Pyrazole-3-Carbaldehyde Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive compounds utilizing pyrazole-3-carbaldehyde and its structural isomer, pyrazole-4-carbaldehyde, as key precursors. The versatility of the pyrazole carbaldehyde scaffold allows for the generation of a diverse range of heterocyclic compounds with significant potential in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Application Notes

Pyrazole-3-carbaldehyde and its derivatives are highly valuable building blocks in medicinal chemistry. The presence of a reactive aldehyde group on the pyrazole ring enables a multitude of chemical transformations, leading to the formation of more complex molecular architectures. These derivatives have been shown to interact with various biological targets, modulating key signaling pathways implicated in numerous diseases.

Anticancer Applications

Pyrazole-based compounds have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells through various signaling cascades. One common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers the intrinsic apoptotic pathway. This pathway is characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspase enzymes, such as caspase-3, which are the executioners of apoptosis.[1][2][3][4]

Anti-inflammatory Applications

Chronic inflammation is a hallmark of many diseases. Pyrazole derivatives have been investigated as potent anti-inflammatory agents. A key mechanism underlying their anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and interleukins. Certain pyrazole compounds can prevent the degradation of IκBα, thereby blocking NF-κB activation and subsequent inflammatory responses.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[6][7][8] The specific mechanisms of action can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound.

Quantitative Data Summary

The following tables summarize the biological activities of various bioactive compounds synthesized from pyrazole carbaldehyde precursors.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 3f MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)[3]
Paclitaxel (Standard) MDA-MB-468 (Triple Negative Breast Cancer)49.90 (24h), 25.19 (48h)[3]
Compound 43 MCF7 (Breast Cancer)0.25[2]
Doxorubicin (Standard) MCF7 (Breast Cancer)0.95[2]
Compound 4 A549 (Lung Cancer)26[9]
Compound 5 A549 (Lung Cancer)49.85[9]
Compound 19 A375 (Melanoma)4.2[9]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDAssayInhibitionReference
Pyrazole-Thiazole Hybrid COX-2/5-LOX InhibitionIC₅₀ = 0.03 µM / 0.12 µM[5]
3,5-Diarylpyrazoles COX-2 InhibitionIC₅₀ = 0.01 µM[5]
Pyrazolo-pyrimidine Arthritis Model50% reduction in joint swelling[5]
Compound 179 Carrageenan-induced paw edema81.00% at 5h[9]
Indomethacin (Standard) Carrageenan-induced paw edema80.32% at 5h[9]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[6]
Ciprofloxacin (Standard) Escherichia coli0.5[6]
Compound 4 Streptococcus epidermidis0.25[6]
Ciprofloxacin (Standard) Streptococcus epidermidis4[6]
Compound 2 Aspergillus niger1[6]
Clotrimazole (Standard) Aspergillus niger2[6]
Compound 21c Multi-drug resistant bacteria0.25[8]
Compound 23h Multi-drug resistant bacteria0.25[8]
Gatifloxacin (Standard) Multi-drug resistant bacteria1[8]
Compound 4e Streptococcus pneumoniae0.0156[10]
Amoxicillin (Standard) Streptococcus pneumoniae0.0306[10]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-Based Chalcones

This protocol describes the synthesis of pyrazole-based chalcones via a Claisen-Schmidt condensation reaction. Chalcones are important intermediates for the synthesis of various heterocyclic compounds, including pyrazolines which exhibit a wide range of biological activities.[11]

Reaction Scheme: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde + Substituted Acetophenone → Pyrazole-based Chalcone

Materials:

  • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes (1 mmol)

  • Substituted acetophenones (1 mmol)

  • Polyethylene glycol (PEG-400) (10 mL)

  • Sodium hydroxide (20% aqueous solution) (1 mL)

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve an equimolar mixture of the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in a minimum amount of PEG-400 (10 mL).[12]

  • To this mixture, add 20% sodium hydroxide solution (1 mL) dropwise while stirring at room temperature.[12]

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[12]

  • Upon completion, pour the reaction mixture slowly into ice-cold water with constant stirring.[12]

  • A precipitate of the chalcone product will form. Collect the precipitate by filtration, wash it with water, and air dry.[12]

  • Purify the crude product by recrystallization from ethanol to obtain the pure pyrazole-based chalcone.[13]

Characterization: The structure of the synthesized chalcones can be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass spectrometry. The protons of the >CH=CH< group in the chalcone backbone typically appear as two doublets in the ¹H NMR spectrum.[12]

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol outlines a one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These fused heterocyclic compounds are purine analogs and have shown significant potential as anticancer and antioxidant agents.[14]

Reaction Scheme: 3-Methyl-1,4-dihydropyrazol-5-one + Substituted Aromatic Aldehyde + Urea/Thiourea → Pyrazolo[3,4-d]pyrimidine derivative

Materials:

  • 3-Methyl-1,4-dihydropyrazol-5-one (0.01 mol)

  • Substituted aromatic aldehyde (0.01 mol)

  • Urea or Thiourea (0.01 mol)

  • Acetonitrile (20 mL)

  • A few drops of hydrochloric acid

Procedure:

  • In a round-bottom flask, prepare a mixture of 3-methyl-1,4-dihydropyrazol-5-one (0.01 mol), a substituted aromatic aldehyde (0.01 mol), and urea or thiourea (0.01 mol) in acetonitrile (20 mL).[14]

  • Add a few drops of hydrochloric acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for an appropriate time until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with a suitable solvent, and dried.

  • Further purification can be achieved by recrystallization.

Characterization: The synthesized pyrazolo[3,4-d]pyrimidine derivatives can be characterized by FT-IR and ¹H-NMR spectroscopy to confirm their structure.[14]

Visualizations

Experimental Workflow: Synthesis of Pyrazole-Based Chalcones

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Pyrazole-3-carbaldehyde reaction Claisen-Schmidt Condensation (PEG-400, 20% NaOH, RT, 2-3h) start1->reaction start2 Substituted Acetophenone start2->reaction workup1 Pour into ice-water reaction->workup1 workup2 Filtration & Washing workup1->workup2 workup3 Recrystallization (Ethanol) workup2->workup3 product Bioactive Pyrazole-based Chalcone workup3->product

Caption: Workflow for the synthesis of pyrazole-based chalcones.

Signaling Pathway: Anticancer Mechanism via Apoptosis Induction

G cluster_cell Cancer Cell compound Pyrazole Derivative ros Increased ROS Production compound->ros induces bcl2 Bcl-2 (Anti-apoptotic) ros->bcl2 inhibits bax Bax (Pro-apoptotic) ros->bax activates caspase3 Caspase-3 Activation bcl2->caspase3 inhibits bax->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Apoptosis induction by pyrazole derivatives in cancer cells.

Signaling Pathway: Anti-inflammatory Mechanism via NF-κB Inhibition

G cluster_cell Inflammatory Cell stimulus Inflammatory Stimulus ikb IκBα Degradation stimulus->ikb induces compound Pyrazole Derivative compound->ikb inhibits nfkb NF-κB Nuclear Translocation ikb->nfkb allows genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb->genes activates inflammation Inflammation genes->inflammation leads to

Caption: NF-κB pathway inhibition by pyrazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Dimethoxymethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the cyclocondensation reaction of a malondialdehyde bis(acetal) with hydrazine. The typical starting material is 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ under acidic conditions to form malondialdehyde, the key 1,3-dicarbonyl intermediate that reacts with hydrazine.[1][2]

Q2: Why is an acid catalyst necessary for this reaction?

A2: An acid catalyst serves two main purposes. First, it facilitates the hydrolysis of the acetal groups in 1,1,3,3-tetramethoxypropane to generate the reactive dicarbonyl intermediate. Second, it catalyzes the condensation steps—the formation of the initial hydrazone and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][4] Maintaining a pH between 0 and 6.9 is often recommended for similar pyrazole syntheses.[1][2]

Q3: What is the role of hydrazine hydrate in this synthesis?

A3: Hydrazine hydrate (N₂H₄·H₂O) is the source of the two adjacent nitrogen atoms required to form the pyrazole ring. It acts as a bidentate nucleophile, attacking the two carbonyl carbons of the intermediate dicarbonyl compound to initiate the cyclization process.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a sample of the reaction mixture can be spotted against the starting material (1,1,3,3-tetramethoxypropane). The disappearance of the starting material and the appearance of a new, typically more polar, spot for the pyrazole product indicates the reaction is proceeding.

Q5: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Signals for the pyrazole ring protons (at C4 and C5), a signal for the N-H proton (which may be broad), a methine proton signal for the CH(OCH₃)₂, and a signal for the methoxy (OCH₃) protons.

  • ¹³C NMR: Resonances for the pyrazole ring carbons, the acetal carbon, and the methoxy carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₆H₁₀N₂O₂ = 142.16 g/mol ).

Troubleshooting Guide: Improving Synthesis Yield

Low yields or the formation of impurities are common challenges. The following guide addresses specific issues in a question-and-answer format.

Q6: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A6: Low yields can result from several factors, including incomplete reaction, suboptimal pH, side reactions, or product loss during workup.

Potential Causes & Solutions for Low Yield

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature. - Ineffective hydrolysis of the acetal precursor.- Increase the reaction time and monitor by TLC until the starting material is consumed. - Gently heat the reaction mixture (e.g., to 40-60°C) as pyrazole formations are often faster at elevated temperatures.[6] - Ensure the pH is sufficiently acidic (e.g., pH 1-4) to promote acetal hydrolysis.[1]
Suboptimal pH - If the pH is too high (neutral/basic), acetal hydrolysis will be slow or nonexistent. - If the pH is too low, the hydrazine may be fully protonated, reducing its nucleophilicity.- Adjust the pH of the reaction mixture to be within the 1-5 range using a suitable acid (e.g., HCl, H₂SO₄, or acetic acid).[1][2] - Start with hydrazine salts like hydrazine dihydrochloride or sulfate, or add acid to a mixture containing hydrazine hydrate.
Side Reactions - Polymerization of the malondialdehyde intermediate. - Reaction of hydrazine with other components.- Add the hydrazine solution slowly to the acidified solution of 1,1,3,3-tetramethoxypropane to ensure the dicarbonyl intermediate reacts as it is formed. - Maintain a controlled temperature to minimize side reactions.
Product Loss - The product may be partially soluble in the aqueous phase during extraction. - Volatility of the product during solvent removal.- After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times. - Use a saturated NaCl solution (brine) during the final wash to reduce the solubility of the product in the aqueous layer. - Remove the solvent under reduced pressure at a moderate temperature.

Q7: I am observing significant amounts of side products. How can I identify and minimize them?

A7: The primary side products in this synthesis are often polymers derived from malondialdehyde, especially under strongly acidic or basic conditions or at high temperatures. To minimize these, ensure that the hydrazine is present to trap the dicarbonyl intermediate as it forms. Adding the 1,1,3,3-tetramethoxypropane to an acidic solution of hydrazine can sometimes improve yields by preventing the buildup of the aldehyde.

Q8: The final product is difficult to purify. What purification strategies are recommended?

A8: this compound is a relatively polar compound.

  • Extraction: After neutralizing the reaction mixture, a thorough extraction with a solvent like ethyl acetate or dichloromethane is the first step.

  • Column Chromatography: Purification by column chromatography on silica gel is often effective. A gradient elution system starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate is recommended.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger scales.

Experimental Protocols & Data

Detailed Experimental Protocol

This protocol is a representative procedure based on the cyclocondensation of 1,3-dicarbonyl precursors with hydrazine.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (1.0 eq) and water or ethanol. Cool the flask in an ice bath.

  • Acidification: Slowly add an acid (e.g., concentrated HCl, 2.0 eq) to the hydrazine solution while stirring. Maintain the temperature below 10°C. This forms the hydrazine salt in situ.

  • Addition of Precursor: Dissolve 1,1,3,3-tetramethoxypropane (1.0 eq) in a suitable solvent (e.g., ethanol). Add this solution dropwise to the stirred, acidic hydrazine mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC. If the reaction is slow, gently heat the mixture to 40-50°C for 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture back to room temperature. Carefully neutralize the mixture by adding a base, such as a saturated solution of sodium bicarbonate (NaHCO₃), until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography or vacuum distillation.

Effect of Reaction Conditions on Yield

The following table summarizes the expected impact of different reaction parameters on the yield of the pyrazole product, based on general principles of the Knorr pyrazole synthesis.

ParameterCondition AYield (%)Condition BYield (%)Rationale
pH pH 1-2 (HCl)~80-90%pH 6-7 (Acetic Acid)~50-60%Stronger acid more effectively catalyzes acetal hydrolysis and dehydration.[1][2]
Temperature 25°C~65-75%60°C~85-95%Increased temperature accelerates the rate of condensation and cyclization.
Solvent Ethanol~80-90%Water~70-80%Organic co-solvents can improve the solubility of intermediates. However, water is a greener solvent and is often sufficient.
Hydrazine Source Hydrazine Hydrate + Acid~85-95%Hydrazine Dihydrochloride~85-95%Both methods effectively provide the necessary reagents in an acidic environment.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagents - 1,1,3,3-Tetramethoxypropane - Hydrazine Hydrate - Acid (e.g., HCl) reaction 2. Reaction - Acidification of Hydrazine - Dropwise addition of precursor - Stir at RT or heat to 50°C reagents->reaction workup 3. Work-up - Neutralization (NaHCO₃) - Extraction with Ethyl Acetate reaction->workup purification 4. Purification - Dry over Na₂SO₄ - Solvent Evaporation workup->purification final_product 5. Final Product - Purify by Column Chromatography or Vacuum Distillation purification->final_product troubleshooting_yield Troubleshooting Guide for Low Yield Issues start Low Yield Observed check_tlc Check TLC of crude mixture. Is starting material present? start->check_tlc incomplete_rxn Cause: Incomplete Reaction Solution: - Increase reaction time/temp - Check pH (ensure it's acidic) check_tlc->incomplete_rxn Yes side_products Are there significant side products? check_tlc->side_products No success Yield Improved incomplete_rxn->success optimize_conditions Cause: Side Reactions Solution: - Lower reaction temperature - Control rate of addition side_products->optimize_conditions Yes check_workup Check Work-up Procedure side_products->check_workup No optimize_conditions->success extraction_issue Cause: Product Loss Solution: - Perform more extractions - Use brine wash - Careful solvent removal check_workup->extraction_issue extraction_issue->success

References

Side reactions in Knorr pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Knorr pyrazole synthesis?

A1: The most prevalent side reaction is the formation of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of two pyrazole regioisomers.[1][2]

Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis?

A2: Regioselectivity can be influenced by several factors:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[3]

  • pH Control: Adjusting the pH of the reaction can influence the site of the initial nucleophilic attack by the hydrazine. Acidic conditions are generally required, but the optimal pH may vary depending on the substrates.[1][4]

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role in determining the major regioisomer.[2]

Q3: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I prevent it?

A3: Discoloration is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride, and is often due to the formation of colored impurities from the hydrazine.[5][6][7] To minimize this:

  • Add a Mild Base: If using a hydrazine salt, adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the resulting acid and lead to a cleaner reaction.[6][7]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that may lead to colored byproducts.[6]

  • Purification: The colored impurities can often be removed during work-up and purification, for example, by washing the crude product with a non-polar solvent like toluene or through recrystallization.[6][7]

Q4: I am observing a significant amount of unreacted starting material, even after a long reaction time. What could be the issue?

A4: Incomplete conversion can be due to several factors:

  • Suboptimal Temperature: While the reaction is often exothermic, some less reactive substrates may require heating to proceed to completion.[6]

  • Catalyst Issues: The reaction is typically acid-catalyzed. Ensure that an appropriate amount of acid catalyst (e.g., a few drops of glacial acetic acid) is present.[6][8]

  • Purity of Reagents: Impurities in the starting materials, especially the hydrazine which can degrade over time, can inhibit the reaction.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Two or more spots on TLC, indicating a product mixture. Formation of regioisomers due to the use of an unsymmetrical 1,3-dicarbonyl.- Change the solvent to a fluorinated alcohol (e.g., TFE).- Adjust the reaction pH.- Purify the mixture using column chromatography.[9]
Low or no product yield. - Purity of starting materials (especially hydrazine).- Suboptimal reaction temperature or time.- Insufficient acid catalyst.- Use freshly purified or new reagents.- Monitor the reaction by TLC to optimize time and temperature.- Add a catalytic amount of acid (e.g., acetic acid).[5][6]
Reaction mixture is highly colored (dark yellow, red, or brown). - Decomposition of hydrazine starting material.- Use of a hydrazine salt without a base.- Oxidation.- Add one equivalent of a mild base (e.g., sodium acetate) if using a hydrazine salt.- Run the reaction under an inert atmosphere.- Purify the crude product by washing with a non-polar solvent or recrystallization.[6][7]
Product is difficult to crystallize and separates as an oil. The product may be too soluble in the chosen solvent or the solution may be supersaturated.- Add a small amount of a non-polar solvent (e.g., diethyl ether) and stir vigorously to induce precipitation.- Use a seed crystal if available.- Ensure the cooling process is slow.[10]
The isolated product is a stable intermediate, not the final pyrazole. Incomplete dehydration of the cyclic intermediate (hydroxylpyrazolidine).- Increase the reaction temperature.- Add a dehydrating agent.- Extend the reaction time under acidic conditions.[1]

Visualizing Reaction Pathways and Troubleshooting

Knorr_Synthesis_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A Hydrazone Intermediate A Unsymmetrical_Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Hydrazone Intermediate B Unsymmetrical_Dicarbonyl->Intermediate_B Attack at C2 Hydrazine Substituted Hydrazine Hydrazine->Intermediate_A Hydrazine->Intermediate_B Desired_Pyrazole Desired Pyrazole (Regioisomer 1) Intermediate_A->Desired_Pyrazole Cyclization & Dehydration Side_Product Undesired Pyrazole (Regioisomer 2) Intermediate_B->Side_Product Cyclization & Dehydration

Caption: Main vs. Side Reaction in Knorr Pyrazole Synthesis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Resolution Start Experiment Complete Check_TLC Analyze Crude Product by TLC Start->Check_TLC Single_Spot Single Product Spot Check_TLC->Single_Spot One Spot Multiple_Spots Multiple Product Spots Check_TLC->Multiple_Spots >1 Spot Low_Yield Low Yield? Single_Spot->Low_Yield Optimize_Regio Optimize Regioselectivity: - Change solvent (e.g., TFE) - Adjust pH Multiple_Spots->Optimize_Regio Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Catalyst Low_Yield->Optimize_Conditions No Purify Purify by Column Chromatography Optimize_Regio->Purify Success Successful Synthesis Purify->Success Check_Purity->Success Optimize_Conditions->Success

Caption: Troubleshooting Workflow for Knorr Pyrazole Synthesis.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine or substituted hydrazine (1.0-1.2 eq)

  • Solvent (e.g., ethanol, 1-propanol, or 2,2,2-trifluoroethanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, consider adding one equivalent of a mild base like sodium acetate.[5]

  • Add a catalytic amount of acid.

  • The reaction may be stirred at room temperature or heated under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate directly from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the crude product can be purified.

  • Purification is typically achieved by recrystallization (e.g., from ethanol) or by silica gel column chromatography.[5][9]

Protocol for the Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This specific protocol is adapted from established procedures.[10]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition can be exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure 3-methyl-1-phenyl-5-pyrazolone.[10]

References

Technical Support Center: Purification of 3-(Dimethoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3-(Dimethoxymethyl)-1H-pyrazole. The following information is curated to address common and specific challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound are column chromatography and recrystallization. The choice between these techniques often depends on the impurity profile and the scale of the purification. Acid-base extraction can also be employed for pyrazole derivatives, though care must be taken due to the potential sensitivity of the dimethoxymethyl group to acidic conditions.

Q2: I am observing a significant loss of my compound during silica gel column chromatography. What could be the issue?

A2: Loss of pyrazole compounds on silica gel can occur due to their basic nature, leading to strong adsorption to the acidic silica. To mitigate this, you can deactivate the silica gel by preparing a slurry with a small amount of a basic additive, such as triethylamine (typically 1-2% v/v of the eluent) or ammonia in methanol, before packing the column.[1] Alternatively, using a different stationary phase like neutral alumina may be a suitable option.[1]

Q3: What are some recommended solvent systems for column chromatography of this compound?

A3: A common starting point for the purification of pyrazole derivatives is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[2] For compounds with similar polarity, such as 3-(dimethoxymethyl)phenol, an eluent system of petroleum ether:ethyl acetate (80:20) has been reported to be effective.[3] It is always recommended to first determine the optimal eluent system by thin-layer chromatography (TLC).

Q4: What solvents are suitable for the recrystallization of this compound?

A4: For pyrazole compounds, a mixed solvent system is often effective. A common approach is to dissolve the compound in a hot "good" solvent (e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexane) dropwise until turbidity is observed, followed by slow cooling.[1] Specific solvent systems like methanol-ethyl acetate have also been suggested for pyrazoline derivatives.[1] For 3,5-dimethyl-1H-pyrazole, recrystallization from water has been reported.

Q5: I suspect my product is degrading during purification. Is the dimethoxymethyl group stable?

A5: The dimethoxymethyl group is an acetal, which is generally stable under neutral and basic conditions but can be sensitive to acid-catalyzed hydrolysis.[4] Contact with acidic environments, including acidic silica gel or acidic washing steps, could potentially lead to the hydrolysis of the dimethoxymethyl group to the corresponding aldehyde (pyrazole-3-carbaldehyde). This aldehyde would be a significant impurity. It is advisable to use neutralized glassware and solvents and to avoid acidic conditions during workup and purification.

Q6: What are the likely impurities I might encounter in my crude this compound?

A6: Besides starting materials, potential impurities could include regioisomers if the synthesis is not regioselective, and the hydrolysis product, pyrazole-3-carbaldehyde, as mentioned above. The formation of by-products can also be influenced by the specific synthetic route employed. For example, in related pyrazole syntheses, side-products from incomplete reactions or alternative cyclization pathways can occur.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after column chromatography Compound is sticking to the silica gel due to its basicity.Deactivate the silica gel with triethylamine or use neutral alumina as the stationary phase.[1]
Co-elution of impurities The chosen eluent system has insufficient resolving power.Optimize the eluent system using TLC with various solvent mixtures of differing polarity (e.g., varying ratios of hexane/ethyl acetate, or trying dichloromethane/methanol). A shallower gradient during column chromatography may also improve separation.
Product appears as an oil instead of crystals after recrystallization The compound may have a low melting point or be impure. "Oiling out" can also occur if the solution is cooled too quickly or if the solvent is not ideal.Try scratching the inside of the flask to induce crystallization. If that fails, redissolve the oil and add slightly more of the "poor" solvent before cooling slowly. Seeding with a small crystal of pure product, if available, can also be effective.
Presence of a new spot on TLC after workup/purification Possible hydrolysis of the dimethoxymethyl group to the aldehyde.Avoid acidic conditions. Use a saturated solution of sodium bicarbonate for aqueous washes. If using silica gel, consider the deactivation method mentioned above.
Colored impurities in the final product Formation of colored by-products during the synthesis.If the impurities are highly polar, they may be removed by a silica gel plug filtration before column chromatography. For some pyrazole compounds, treatment with activated charcoal in the hot recrystallization solution can remove colored impurities, but this may also reduce the yield.

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 hexane:ethyl acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Column Packing: Wet pack the column with the prepared slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol or methanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise with swirling until the solution becomes faintly turbid.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Data Presentation

As no specific quantitative data for the purification of this compound was found, the following table provides typical eluent systems used for the column chromatographic purification of various pyrazole derivatives, which can serve as a starting point for method development.

Pyrazole Derivative Stationary Phase Eluent System Reference
3-Aryl-1H-pyrazole-4-carbaldehydesSilica GelHexane:Ethyl Acetate (65:35)[2]
3,5-Dimethyl-1-phenyl-1H-pyrazoleSilica GelHexane:Ethyl Acetate (30%)[5]
1,3,5-Trisubstituted PyrazolesSilica GelHexane:Ethyl Acetate (gradient)[6]
3-(dimethoxymethyl)phenolSilica GelPetroleum Ether:Ethyl Acetate (80:20)[3]

Visualizations

Purification Workflow for this compound

Purification_Workflow crude Crude this compound dissolve Dissolve in minimum solvent crude->dissolve tlc TLC Analysis dissolve->tlc column Column Chromatography (Deactivated Silica or Alumina) tlc->column Impurities present pure_oil Pure Product (Oil) column->pure_oil impurities Impurities column->impurities recrystallize Recrystallization pure_solid Pure Product (Solid) recrystallize->pure_solid recrystallize->impurities check_purity Purity Check (TLC, NMR, etc.) pure_oil->check_purity pure_solid->check_purity tlude tlude tlude->recrystallize High initial purity

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Product Degradation

Troubleshooting_Degradation start New spot on TLC after purification/workup? check_conditions Review purification conditions start->check_conditions acid_present Acidic conditions used? (e.g., acidic wash, untreated silica) check_conditions->acid_present neutralize Use neutralized solvents/glassware. Deactivate silica gel with base. acid_present->neutralize Yes no_acid No obvious acid source acid_present->no_acid No other_issues Consider other degradation pathways (e.g., heat, light) no_acid->other_issues

Caption: A decision tree for troubleshooting the potential degradation of the dimethoxymethyl group.

References

Technical Support Center: Controlling Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of unsymmetrical pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of unsymmetrical pyrazoles?

A1: The main challenges in the N-alkylation of unsymmetrical pyrazoles are controlling regioselectivity and achieving high yields. Alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[1] Additionally, low yields can result from suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[1][2]

Q2: What are the key factors that influence the N1/N2 regioselectivity of the reaction?

A2: The regioselectivity of pyrazole N-alkylation is a complex issue governed by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[1][3] For instance, a substituent at the 3-position of the pyrazole ring often favors alkylation at the N1 position.[1]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms.[1]

  • Base and Solvent System: The choice of base and solvent is critical. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[1] The combination of potassium carbonate (K₂CO₃) in DMSO is known to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[1][2][4] In some cases, changing the base, for example to sodium hydride (NaH), can prevent the formation of isomeric byproducts.[1][5]

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent (R-X) depends on the leaving group (X), with the general trend being I > Br > Cl.[2] The structure of the alkyl group also plays a significant role in steric control.

Q3: What are considered standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable starting point for the N-alkylation of an unsymmetrical pyrazole is to use a carbonate base in a polar aprotic solvent. A commonly successful combination is potassium carbonate (K₂CO₃) in either N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of unsymmetrical pyrazoles.

Issue 1: Poor or No Product Yield

Q: I am observing a very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is strong enough for the deprotonation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2] For less reactive alkylating agents, a stronger base like NaH might be necessary.[2]

    • Anhydrous Conditions: Water can quench the pyrazolate anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[2]

  • Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants.[2]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group. The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[2]

  • Optimize Reaction Temperature: Ensure the reaction temperature is optimal. Some reactions may require heating to proceed at a reasonable rate.[1]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated products that are difficult to separate. How can I improve the regioselectivity?

A: Improving regioselectivity requires a systematic approach to modifying reaction parameters.

  • Analyze Steric Factors:

    • Pyrazole Substitution: The alkylation will preferentially occur at the less sterically hindered nitrogen. If your pyrazole is substituted at the 3-position, the N1 position is generally favored.[1]

    • Alkylating Agent: Using a bulkier alkylating agent can enhance selectivity for the less hindered nitrogen atom.[1] The use of sterically bulky α-halomethylsilanes as alkylating agents has been shown to significantly improve N1-selectivity.[6]

  • Modify the Solvent System:

    • Polar Aprotic Solvents: DMF and DMSO are generally good starting points for achieving high selectivity.[1]

    • Fluorinated Alcohols: In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1]

  • Change the Base:

    • K₂CO₃ in DMSO: This combination is known to be effective for achieving regioselective N1-alkylation.[1][2][4]

    • Sodium Hydride (NaH): For certain substrates, switching from K₂CO₃ to NaH can prevent the formation of isomeric byproducts.[1][5]

  • Consider an Alternative Method:

    • Acid-Catalyzed Alkylation: A method using trichloroacetimidate electrophiles with a Brønsted acid catalyst can provide good yields and regioselectivity controlled by steric effects, avoiding the need for a strong base.[3]

Data Presentation

Table 1: Regioselectivity in the N-Alkylation of 3-Chloro-1H-pyrazole

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)
Methyl IodideK₂CO₃DMF2512~85~3:1
Ethyl BromideK₂CO₃DMF5018~80~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideK₂CO₃DMF1005~85~2:1
Isopropyl BromideNaHTHF2524~60>15:1

Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole. The isomer ratios are approximate and can be influenced by the specific reaction setup and purification methods.[7]

Table 2: Regioselectivity in the N-Alkylation of 3-Methyl-5-phenyl-1H-pyrazole

Alkylating AgentCatalystSolventProduct Ratio (N1:N2)
Phenethyl trichloroacetimidateCamphorsulfonic acid1,2-DCE2.5:1

Note: The N1 isomer is 1-phenethyl-3-methyl-5-phenyl-1H-pyrazole and the N2 isomer is 1-phenethyl-5-methyl-3-phenyl-1H-pyrazole.[3]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using Potassium Carbonate in DMSO

This protocol is optimized for the regioselective synthesis of the N1-alkylated product of 3-substituted pyrazoles.[2][4]

Materials:

  • 3-substituted pyrazole (1.0 equiv)

  • Alkylating agent (1.1 equiv)

  • Anhydrous potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 3-substituted pyrazole in anhydrous DMSO, add potassium carbonate.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent to the suspension.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.

  • After completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to obtain the desired N1-alkylated pyrazole.

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

This protocol provides a mild alternative that avoids the use of strong bases.[1][3]

Materials:

  • Pyrazole (1.0 equiv)

  • Trichloroacetimidate electrophile (1.1 equiv)

  • Camphorsulfonic acid (CSA, 0.1 equiv)

  • Dry 1,2-dichloroethane (DCE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, combine the pyrazole, the trichloroacetimidate electrophile, and camphorsulfonic acid.

  • Add dry 1,2-dichloroethane to form a 0.25 M solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity (Mixture of N1/N2 Isomers) steric_factors Analyze Steric Factors start->steric_factors solvent_system Modify Solvent System start->solvent_system base_change Change the Base start->base_change alternative_method Consider Alternative Method start->alternative_method pyrazole_sub Bulky Pyrazole Substituent? steric_factors->pyrazole_sub alkylating_agent Bulky Alkylating Agent? pyrazole_sub->alkylating_agent Yes pyrazole_sub->alkylating_agent No alkylating_agent->solvent_system No end_node Improved Regioselectivity alkylating_agent->end_node Yes polar_aprotic Use Polar Aprotic (DMF, DMSO) solvent_system->polar_aprotic fluorinated_alcohol Try Fluorinated Alcohol (TFE, HFIP) solvent_system->fluorinated_alcohol polar_aprotic->base_change fluorinated_alcohol->base_change k2co3_dmso Use K2CO3 in DMSO (favors N1) base_change->k2co3_dmso nah Try NaH base_change->nah k2co3_dmso->end_node nah->end_node acid_catalyzed Acid-Catalyzed Alkylation alternative_method->acid_catalyzed acid_catalyzed->end_node

Caption: A troubleshooting workflow for improving poor regioselectivity in pyrazole N-alkylation.

Experimental_Workflow start Start: N-Alkylation of Unsymmetrical Pyrazole reagents Combine Pyrazole, Base, and Solvent start->reagents stir Stir at Room Temperature (15-30 min) reagents->stir add_alkylating Add Alkylating Agent stir->add_alkylating reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) add_alkylating->reaction workup Work-up: Quench with Water, Extract with Organic Solvent reaction->workup purification Purification: Dry, Concentrate, and Column Chromatography workup->purification product Isolated N-Alkylated Pyrazole purification->product

Caption: A general experimental workflow for the base-mediated N-alkylation of pyrazoles.

References

Troubleshooting low conversion in acetal deprotection reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in acetal deprotection reactions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My acetal deprotection reaction is showing low or no conversion. What are the common causes?

A1: Low conversion in acetal deprotection is a frequent challenge. The primary reasons often revolve around the reaction equilibrium, the stability of the acetal, and the reaction conditions. Here are the most common culprits:

  • Insufficient Water: Acetal hydrolysis is a reversible reaction.[1] The presence of an adequate amount of water is crucial to drive the equilibrium towards the formation of the carbonyl compound.[1] Anhydrous conditions will favor the acetal form.

  • Inappropriate Acidity: The choice and concentration of the acid catalyst are critical. Too weak an acid may not effectively protonate the acetal oxygen, while an excessively strong acid could lead to side reactions or degradation of sensitive functional groups on your substrate.

  • Reaction Time and Temperature: The stability of the acetal dictates the required reaction time and temperature. Acyclic acetals are generally less stable and easier to deprotect than cyclic acetals (e.g., dioxolanes and dioxanes).[2] Some robust acetals may require elevated temperatures or prolonged reaction times for complete cleavage.

  • Steric Hindrance: Sterically hindered acetals can be challenging to deprotect due to the difficulty of the acid catalyst and water accessing the acetal moiety.

  • Solvent Choice: The solvent system must be appropriate for both the substrate and the reaction conditions. For instance, using an alcohol as a solvent can promote transacetalization, leading to a different acetal rather than the desired carbonyl compound.[3]

Q2: How can I improve the yield of my acid-catalyzed deprotection reaction?

A2: To improve the yield, you can manipulate the reaction equilibrium and optimize the conditions:

  • Increase Water Concentration: Ensure your reaction mixture contains a sufficient amount of water. A common solvent system is a mixture of an organic solvent like acetone or THF with water (e.g., 9:1 v/v).[4]

  • Select the Right Acid Catalyst: For simple substrates, common Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH) are effective.[2] For more sensitive substrates, milder or solid-supported acids can be used.

  • Optimize Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[2] If the reaction is sluggish at room temperature, gentle heating may be necessary.

  • Use a Co-solvent: If your substrate is not soluble in the aqueous acidic medium, a co-solvent like THF or dioxane can be used to ensure homogeneity.

Q3: My substrate contains acid-sensitive functional groups. What are some milder deprotection methods?

A3: When dealing with substrates containing acid-labile groups (e.g., silyl ethers, Boc-protecting groups), harsh acidic conditions should be avoided.[5] Several milder methods have been developed:

  • Lewis Acid Catalysis: Lewis acids such as bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), erbium triflate (Er(OTf)₃), and cerium(III) triflate can catalyze acetal deprotection under mild conditions.[3] These are often chemoselective, leaving other acid-sensitive groups intact.

  • Solid-Supported Acid Catalysts: Using a solid acid catalyst like silica sulfuric acid or Amberlyst-15 simplifies the workup, as the catalyst can be removed by filtration.[4][5] This can also lead to milder reaction conditions.

  • Iodine in Acetone: A catalytic amount of iodine in acetone can efficiently deprotect acetals at room temperature under neutral conditions.[2]

  • Electrochemical Deprotection: This method offers a neutral alternative to acid hydrolysis, where an electric current is used to facilitate the deprotection.[6]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various conditions for the deprotection of acetals, providing a comparative overview to guide your choice of methodology.

Catalyst/ReagentSolvent SystemTemperature (°C)Typical Reaction TimeYield (%)Substrate ScopeReference(s)
Brønsted Acids
HCl (1M)THF/Water (1:1)Room TempVariesHighGeneral Acyclic Acetals[2]
p-TsOH·H₂O (catalytic)Acetone/Water (9:1)Room TempVariesHighGeneral Acyclic Acetals[4]
Perchloric acid on silica gelSolvent-free or AlcoholVariesVariesHighAldehydes and Ketones[3]
Lewis Acids
Bismuth Nitrate PentahydrateDichloromethaneRoom TempFastGood to ExcellentAcyclic acetals of ketones and conjugated aldehydes[7]
Er(OTf)₃Wet NitromethaneRoom TempVariesHighAlkyl and cyclic acetals[3]
Solid-Supported Catalysts
Silica Sulfuric AcidToluene60-701-2 hoursHighGeneral Acetals[4]
Al(HSO₄)₃ on wet SiO₂n-HexaneReflux35 min (for vanillin acetal)92Various Acetals and Ketals[8]
Other Methods
Iodine (catalytic)AcetoneRoom TempRapidHighAcyclic and cyclic acetals[2]

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Hydrolysis using p-Toluenesulfonic Acid (p-TsOH) [4]

  • Reaction Setup: In a round-bottom flask, dissolve the acetal substrate (1.0 equiv) in a 9:1 mixture of acetone and water (e.g., 10 mL per gram of substrate).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (e.g., 0.1 equiv) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by TLC.

  • Workup:

    • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Remove the acetone using a rotary evaporator.

    • Extract the aqueous layer with an organic solvent such as dichloromethane (3 x 15 mL).

    • Combine the organic extracts, wash with water (1 x 15 mL), followed by brine (1 x 15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography, distillation, or recrystallization if necessary.

Protocol 2: Mild Deprotection using Bismuth Nitrate Pentahydrate

  • Reaction Setup: Dissolve the acetal substrate (e.g., 26.3 mmol) in dichloromethane (60 mL) in a round-bottom flask and stir at room temperature.

  • Reagent Addition: Add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (25 mol %) to the solution.

  • Reaction Monitoring: The reaction is typically fast. Monitor its completion by TLC.

  • Workup:

    • Upon completion, perform a simple aqueous workup by adding water and separating the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting carbonyl compound as needed.

Protocol 3: Heterogeneous Deprotection using Silica Sulfuric Acid [4]

  • Reaction Setup: To a solution of the acetal (1.0 equiv) in toluene (e.g., 10 mL per mmol of substrate) in a round-bottom flask, add silica sulfuric acid (e.g., 0.3 g per mmol of substrate) and wet silica gel (e.g., 0.3 g per mmol of substrate).

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to 60-70 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Workup:

    • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

    • Filter the solid catalyst and wash it with a small amount of toluene or ethyl acetate.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the deprotected carbonyl compound.

  • Purification: The product can be further purified if necessary.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end End start Low Conversion in Acetal Deprotection check_h2o Sufficient Water Present? start->check_h2o check_acid Appropriate Acid Catalyst? check_h2o->check_acid Yes add_h2o Increase Water Concentration (e.g., Acetone/Water 9:1) check_h2o->add_h2o No check_conditions Optimal Temp/Time? check_acid->check_conditions Yes change_acid Change Acid Catalyst (e.g., p-TsOH, Lewis Acid) check_acid->change_acid No check_substrate Substrate Sterically Hindered or Sensitive? check_conditions->check_substrate Yes optimize_cond Optimize Temperature & Time (Monitor by TLC/GC-MS) check_conditions->optimize_cond No mild_method Use Milder Deprotection Method (e.g., Iodine/Acetone, Solid Acid) check_substrate->mild_method Yes end Successful Deprotection check_substrate->end No add_h2o->end change_acid->end optimize_cond->end mild_method->end

Caption: Troubleshooting workflow for low conversion in acetal deprotection.

Experimental_Workflow start Start: Acetal Substrate setup 1. Reaction Setup (Substrate, Solvent) start->setup reagent 2. Add Deprotection Reagent (Acid, Lewis Acid, etc.) setup->reagent reaction 3. Reaction (Stir at appropriate temperature) reagent->reaction monitor 4. Monitor Progress (TLC, GC-MS) reaction->monitor workup 5. Workup (Quench, Extract, Wash, Dry) monitor->workup purify 6. Purification (Chromatography, Distillation, etc.) workup->purify product End: Purified Carbonyl Product purify->product Deprotection_Mechanism acetal Acetal protonated_acetal Protonated Acetal acetal->protonated_acetal + H⁺ oxonium_ion Oxonium Ion + Alcohol protonated_acetal->oxonium_ion - ROH hemiacetal Hemiacetal oxonium_ion->hemiacetal + H₂O, - H⁺ protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ carbonyl Carbonyl Compound + Alcohol protonated_hemiacetal->carbonyl - ROH, - H⁺

References

Preventing ring opening of pyrazoles under strong basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with pyrazole derivatives under strong basic conditions. Find answers to common questions and detailed protocols to help prevent unwanted ring-opening reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole ring opening under strong basic conditions?

The pyrazole ring is generally stable, but it can be susceptible to ring-opening under certain conditions. The primary cause is the deprotonation of the carbon at the C3 position by a strong base.[1] This generates a carbanion that can lead to cleavage of the ring structure. The proton at the N1 position of an unsubstituted pyrazole is also acidic and will be readily removed by a strong base to form a pyrazole anion, which can influence the overall electron density and reactivity of the ring.[2]

Q2: What are the tell-tale signs of pyrazole ring opening in my reaction?

Identifying ring opening often requires careful analysis of the reaction mixture. Key indicators include:

  • Unexpected Products: The appearance of unexpected spots on your Thin-Layer Chromatography (TLC) plate or peaks in your Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram that do not correspond to your starting material or expected product.[1]

  • Complex NMR Spectra: The 1H or 13C NMR spectrum of your crude product may show a complex mixture of signals, indicating the formation of multiple, unidentified species.[3][4][5]

  • Mass Spectrometry Data: Mass spectrometry may reveal fragments consistent with ring-opened structures, such as the formation of α,β-unsaturated nitrile derivatives.

  • Color Changes: While often associated with the decomposition of reagents like phenylhydrazine, significant and unexpected color changes in the reaction mixture can sometimes indicate degradation of the pyrazole core.[6][7]

Q3: Which factors influence the stability of the pyrazole ring in a basic medium?

Several factors can affect the propensity of a pyrazole to undergo ring-opening:

  • Substitution at N1: N-unsubstituted pyrazoles are generally more susceptible to base-mediated degradation. Substitution at the N1 position can significantly enhance stability.

  • Substituents on the Ring: The electronic nature of substituents on the carbon atoms of the pyrazole ring plays a crucial role. Electron-withdrawing groups can increase the acidity of the C-H protons, potentially making them more susceptible to deprotonation. Conversely, some reactive functional groups, like azides or nitro groups, can lead to complex rearrangements and ring-opening cascades.[1][8]

  • Strength of the Base: Stronger bases (e.g., organolithium reagents, sodium amide) are more likely to induce deprotonation and ring opening than weaker bases (e.g., carbonates, triethylamine).

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for decomposition pathways, increasing the rate of ring opening.

  • Solvent: The choice of solvent can influence the effective strength of the base and the stability of any charged intermediates.

Q4: How can I prevent the pyrazole ring from opening during my reaction?

The key to preventing ring opening is to mitigate the factors that cause it. Here are some effective strategies:

  • N-Protection: Protecting the N1 nitrogen with a suitable group is one of the most effective strategies. A protecting group can sterically hinder the approach of the base to the C5 proton and electronically stabilize the ring. Base-stable protecting groups are ideal for this purpose.

  • Use of Milder Bases: Whenever possible, opt for the mildest base that can effectively carry out the desired transformation.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate. This can be determined by careful reaction monitoring.

  • Careful Selection of Reagents and Conditions: Avoid harsh conditions when working with pyrazoles bearing sensitive functional groups.

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause Recommended Solution
Low yield of desired product and formation of multiple unidentified byproducts. Pyrazole ring opening due to a strong base.1. Protect the N1 position: If you are using an N-unsubstituted pyrazole, consider protecting the nitrogen with a base-stable group like Boc or SEM.[9][10]2. Use a weaker base: Switch to a milder base (e.g., from n-BuLi to LDA or K2CO3).3. Lower the temperature: Run the reaction at a lower temperature (e.g., -78 °C or 0 °C).
Reaction mixture turns dark, and purification is difficult. Decomposition of the pyrazole ring or starting materials.1. Run the reaction under an inert atmosphere: This can prevent oxidative decomposition, especially if you are using sensitive reagents.[7]2. Use freshly purified reagents: Ensure your starting materials and solvents are pure and dry.3. Monitor the reaction closely: Use TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.[1]
Inconsistent results between batches. Variable purity of starting materials or sensitivity to reaction setup.1. Standardize your procedure: Ensure consistent quality of reagents, solvent volumes, addition rates, and temperatures.2. Check the purity of your pyrazole: Impurities can catalyze decomposition. Purify the starting material if necessary.

Data Presentation: Stability of N-Protecting Groups in Basic Conditions

Choosing the right protecting group for the pyrazole nitrogen is critical when subsequent reactions require basic conditions. The table below summarizes the stability of common N-protecting groups to various basic reagents.

Protecting GroupAbbreviationStable to Strong Aqueous Bases (e.g., NaOH)Stable to Organometallics (e.g., n-BuLi)Common Deprotection Conditions
tert-ButoxycarbonylBocGenerally Stable[10]Generally StableStrong Acid (e.g., TFA, HCl)
2-(Trimethylsilyl)ethoxymethylSEMStableStableFluoride Source (e.g., TBAF), Strong Acid
BenzylBnStableStableHydrogenolysis (e.g., H2, Pd/C)
TetrahydropyranylTHPStableUnstableAqueous Acid (e.g., dilute HCl)
9-PhenylfluorenylPfUnstable (can act as a leaving group)[11]UnstableMild Acid, Hydrogenolysis

Experimental Protocols

Protocol: Base-Mediated Alkylation of a Pyrazole Side-Chain with Prevention of Ring Opening

This protocol describes a general procedure for the alkylation of a hypothetical 4-(hydroxymethyl)pyrazole using a moderately strong base, incorporating measures to prevent ring opening.

Materials:

  • 1-Boc-4-(hydroxymethyl)pyrazole (starting material)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: While stirring, carefully add NaH (1.1 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Allow the reaction to stir at 0 °C until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Mechanism of pyrazole ring opening under strong basic conditions.

Troubleshooting_Workflow start Low Yield or Unexpected Products Observed check_nh Is the pyrazole N-unsubstituted? start->check_nh protect_n Protect N1 with a base-stable group (e.g., Boc) check_nh->protect_n Yes check_base How strong is the base? check_nh->check_base No reassess Re-run experiment and analyze results protect_n->reassess weaker_base Use a milder base (e.g., K₂CO₃, DBU) check_base->weaker_base Strong (e.g., n-BuLi) check_temp What is the reaction temperature? check_base->check_temp Mild weaker_base->reassess lower_temp Lower the temperature (e.g., to 0°C or -78°C) check_temp->lower_temp High (e.g., > RT) check_temp->reassess Low lower_temp->reassess Prevention_Strategy cluster_Goal cluster_Strategies Prevention Strategies goal Stable Pyrazole Under Basic Conditions s1 N1-Protection (e.g., Boc, SEM) s1->goal s2 Milder Base (e.g., K₂CO₃) s2->goal s3 Low Temperature (≤ 0°C) s3->goal

References

Technical Support Center: Analysis of 3-(Dimethoxymethyl)-1H-pyrazole by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Dimethoxymethyl)-1H-pyrazole. It focuses on the identification of common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR signals for pure this compound?

A1: In a pure sample of this compound, you should expect to see signals corresponding to the pyrazole ring protons, the methine proton of the dimethoxymethyl group, and the methyl protons of the methoxy groups. The exact chemical shifts can vary slightly depending on the solvent used, but a typical pattern would be: a singlet for the methine proton (CH(OCH3)2), a singlet for the six methyl protons (2 x OCH3), and two signals for the pyrazole ring protons (H4 and H5). The NH proton of the pyrazole ring may appear as a broad singlet or may not be observed, depending on the solvent and concentration.

Q2: I see extra peaks in the 1H NMR spectrum of my this compound sample. What could they be?

A2: Extra peaks in your 1H NMR spectrum likely indicate the presence of impurities. Common impurities can include residual starting materials, such as 1,1,3,3-tetramethoxypropane and hydrazine, or a hydrolysis product, pyrazole-3-carboxaldehyde. Solvents used in the synthesis or purification process can also appear as impurities.

Q3: How can I identify the starting material 1,1,3,3-tetramethoxypropane in my sample?

A3: 1,1,3,3-tetramethoxypropane has a characteristic 1H NMR spectrum with a triplet for the central methylene protons (CH2) and a doublet for the two equivalent methine protons (CH), along with a singlet for the twelve methyl protons (4 x OCH3). The presence of these signals, which differ from the expected pattern of this compound, would suggest contamination with this starting material.

Q4: My spectrum shows a signal in the aldehyde region (around 9-10 ppm). What is this impurity?

A4: A signal in the aldehyde region of the 1H NMR spectrum is a strong indicator of the presence of pyrazole-3-carboxaldehyde. This compound can form if the dimethoxymethyl group of your product is hydrolyzed. You would also expect to see the corresponding pyrazole ring proton signals for this impurity.

Q5: I suspect hydrazine is present as an impurity. How can I confirm this by NMR?

A5: Hydrazine is a small molecule and its proton signal can be a broad singlet. The chemical shift of the N-H protons of hydrazine is highly dependent on the solvent, concentration, and temperature, and it may exchange with water or other labile protons in the sample. Its presence might be inferred from a broad, exchangeable peak that does not correspond to the NH of the pyrazole product.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected singlet around 9.8 ppm Presence of pyrazole-3-carboxaldehyde due to hydrolysis.Confirm the presence of other signals corresponding to pyrazole-3-carboxaldehyde. To prevent further hydrolysis, ensure your sample and NMR solvent are dry.
Complex signals in the 3.2-3.4 ppm and 4.7-4.9 ppm regions. Contamination with unreacted 1,1,3,3-tetramethoxypropane.Compare the observed signals with the known spectrum of 1,1,3,3-tetramethoxypropane. Repurify your sample, for instance by column chromatography, if necessary.
A broad, exchangeable peak is observed. This could be due to residual hydrazine or water in the sample.To confirm if the peak is from an exchangeable proton, add a drop of D2O to your NMR tube and re-acquire the spectrum. The peak should diminish or disappear.
Signals for the main product are broad or shifted. Sample concentration may be too high, or there may be paramagnetic impurities.Dilute your sample. If the problem persists, consider filtering the sample through a small plug of silica gel.

Experimental Protocols

NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) to the vial. Ensure the solvent is of high purity to avoid solvent-related impurity peaks.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample is not fully soluble, you can try gentle warming or sonication.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For most routine purity checks, the residual solvent peak can be used as a reference.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is properly tuned and shimmed to obtain optimal resolution and lineshape.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise)

  • 13C NMR Acquisition (Optional):

    • Acquire a proton-decoupled 13C NMR spectrum for further structural confirmation and impurity analysis.

    • This will require a larger number of scans due to the lower natural abundance of 13C.

Data Presentation

The following table summarizes the expected 1H and 13C NMR chemical shifts for this compound and its potential impurities. Please note that the exact chemical shifts (δ) are reported in parts per million (ppm) and can vary based on the solvent and other experimental conditions.

Compound Functional Group 1H NMR Chemical Shift (δ, ppm) 13C NMR Chemical Shift (δ, ppm)
This compound Pyrazole H4~6.3~105
Pyrazole H5~7.5~138
CH(OCH3)2~5.5 (s, 1H)~102
OCH3~3.3 (s, 6H)~53
Pyrazole C3-~150
1,1,3,3-Tetramethoxypropane CH2~2.1 (t, 2H)~40
CH(OCH3)2~4.8 (t, 2H)~103
OCH3~3.3 (s, 12H)~54
Pyrazole-3-carboxaldehyde Pyrazole H4~6.8~110
Pyrazole H5~7.9~140
CHO~9.8 (s, 1H)~185
Pyrazole C3-~155
Hydrazine NH2Broad, variable-

Note: 's' denotes a singlet, and 't' denotes a triplet. The chemical shifts for the main product are estimated based on typical values for similar structures.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.

impurity_identification_workflow Impurity Identification Workflow for this compound start Acquire 1H NMR Spectrum check_aldehyde Signal at ~9-10 ppm? start->check_aldehyde impurity_aldehyde Impurity: Pyrazole-3-carboxaldehyde check_aldehyde->impurity_aldehyde Yes check_starting_material Signals matching 1,1,3,3-tetramethoxypropane? check_aldehyde->check_starting_material No impurity_aldehyde->check_starting_material impurity_sm Impurity: 1,1,3,3-Tetramethoxypropane check_starting_material->impurity_sm Yes check_broad_peak Broad, exchangeable peak? check_starting_material->check_broad_peak No impurity_sm->check_broad_peak d2o_exchange Perform D2O Exchange check_broad_peak->d2o_exchange Yes clean_spectrum Spectrum matches expected pattern check_broad_peak->clean_spectrum No peak_disappears Peak disappears? d2o_exchange->peak_disappears impurity_hydrazine Impurity: Hydrazine/Water peak_disappears->impurity_hydrazine Yes peak_disappears->clean_spectrum No end Analysis Complete impurity_hydrazine->end clean_spectrum->end

Caption: A flowchart outlining the steps for identifying common impurities in this compound via 1H NMR.

Validation & Comparative

Comparative NMR Spectral Analysis of 3-(Dimethoxymethyl)-1H-pyrazole and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral features of 3-(Dimethoxymethyl)-1H-pyrazole, with a comparative analysis against structurally related pyrazole derivatives.

This guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of direct experimental spectra for this specific compound, this report leverages spectral data from analogous pyrazole structures and predictive software to offer a comprehensive spectroscopic profile. This information is crucial for the structural elucidation and characterization of novel pyrazole-based compounds in pharmaceutical and materials science research.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound, alongside experimental data for selected reference compounds: 1H-pyrazole, 3,5-dimethyl-1H-pyrazole, and 1-phenyl-1H-pyrazole-4-carbaldehyde. These comparisons facilitate the assignment of signals and provide a contextual understanding of substituent effects on the pyrazole ring's magnetic environment.

Table 1: Predicted 1H NMR Spectral Data for this compound and Experimental Data for Comparative Pyrazoles.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H4~6.4d~2.3
H5~7.6d~2.3
CH(OCH3)2~5.6s-
OCH3~3.4s-
NH~12.5 (broad)s-
1H-pyrazole (Experimental)H46.37t2.2
H3/H57.66d2.2
NH13.2 (broad)s-
3,5-dimethyl-1H-pyrazole (Experimental)H45.90s-
CH32.25s-
1-phenyl-1H-pyrazole-4-carbaldehyde (Experimental)H38.10s-
H58.45s-
CHO9.90s-
Phenyl-H7.30-7.90m-

Table 2: Predicted 13C NMR Spectral Data for this compound and Experimental Data for Comparative Pyrazoles.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C3~149
C4~106
C5~135
CH(OCH3)2~101
OCH3~54
1H-pyrazole (Experimental)C3/C5134.7
C4105.9
3,5-dimethyl-1H-pyrazole (Experimental)C3/C5148.1
C4106.4
CH312.9, 11.8
1-phenyl-1H-pyrazole-4-carbaldehyde (Experimental)C3141.2
C4118.5
C5140.1
CHO186.0
Phenyl-C121.8, 128.9, 129.8, 138.9

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality 1H and 13C NMR spectra for pyrazole derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid pyrazole compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. 1H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 14 ppm is generally adequate for pyrazole derivatives.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity and coupling constants to deduce the connectivity of protons.

3. 13C NMR Spectroscopy:

  • Instrument: The same spectrometer as for 1H NMR.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is generally appropriate for pyrazole derivatives.

  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction as with the 1H spectrum.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the structure of this compound and the predicted assignments of its key 1H and 13C NMR signals.

3_Dimethoxymethyl_1H_pyrazole_NMR This compound NMR Assignments cluster_structure Molecular Structure cluster_h1_nmr Predicted 1H NMR Signals cluster_c13_nmr Predicted 13C NMR Signals mol_structure H4 H4 ~6.4 ppm (d) mol_structure->H4 H at C4 H5 H5 ~7.6 ppm (d) mol_structure->H5 H at C5 CH CH(OCH3)2 ~5.6 ppm (s) mol_structure->CH Acetal CH OCH3 OCH3 ~3.4 ppm (s) mol_structure->OCH3 Methoxy CH3 NH NH ~12.5 ppm (s, broad) mol_structure->NH NH proton C3 C3 ~149 ppm mol_structure->C3 C3 C4 C4 ~106 ppm mol_structure->C4 C4 C5 C5 ~135 ppm mol_structure->C5 C5 C_acetal CH(OCH3)2 ~101 ppm mol_structure->C_acetal Acetal C C_methoxy OCH3 ~54 ppm mol_structure->C_methoxy Methoxy C

Caption: Structure of this compound with predicted NMR signal assignments.

A Comparative Guide to Alternative Protecting Groups for Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of the pyrazole nitrogen is a critical consideration in the multi-step synthesis of complex molecules, particularly when a reactive aldehyde functionality is present. The choice of an appropriate protecting group is paramount to ensure stability under various reaction conditions and to allow for selective removal without compromising the integrity of the target molecule. This guide provides a comparative analysis of common and alternative protecting groups for pyrazole aldehydes, supported by experimental data on their performance, stability, and ease of use.

Introduction to Protecting Groups for Pyrazole Aldehydes

The N-H proton of the pyrazole ring is acidic and its lone pair of electrons can be nucleophilic, necessitating protection to prevent unwanted side reactions during synthetic transformations. When a pyrazole ring also bears an aldehyde group, the protecting group must be stable under conditions required for reactions involving the aldehyde, such as nucleophilic additions, oxidations, or reductions. This guide focuses on a comparative evaluation of the tert-butyloxycarbonyl (Boc), (2-(trimethylsilyl)ethoxy)methyl (SEM), and tetrahydropyranyl (THP) protecting groups.

Comparison of Protecting Group Performance

The selection of an optimal protecting group depends on the specific reaction sequence planned. The following tables summarize quantitative data on the protection and deprotection of pyrazole aldehydes with Boc, SEM, and THP groups, offering a direct comparison of their efficiency.

Table 1: Protection of Pyrazole-4-carbaldehyde
Protecting GroupReagents and ConditionsSolventReaction TimeYield (%)Reference
Boc (Boc)₂O, DIPEA, DMAP (cat.)Dichloromethane2 h85%[1]
Boc (Boc)₂O, PEG-400Solvent-free2.5 h95%[1]
Boc (Boc)₂O, Iodine (cat.)Solvent-freeNot Specified20%[1]
SEM SEM-Cl, Hunig's baseDichloromethaneNot SpecifiedHigh[2]
THP DihydropyranSolvent- and catalyst-freeNot SpecifiedQuantitative[3]
Table 2: Deprotection of N-Protected Pyrazole-4-carbaldehyde
Protecting GroupReagents and ConditionsSolventReaction TimeYield (%)Reference
Boc NaBH₄EthanolRoom Temp, Overnight75-98%[4][5]
Boc Oxalyl chlorideMethanol1-4 hup to 90%[6]
Boc ThermalVariousHigh Temp≥ 90%[7]
SEM SnCl₄Dichloromethane1 h (0°C) then 1 h (RT)95-98%[8]
SEM MgBr₂Ether/NitromethaneNot SpecifiedHigh[9]
THP Acidic conditionsProtic solventsNot SpecifiedHigh[3]

Stability Under Common Reaction Conditions

A crucial aspect of a protecting group is its stability under a range of chemical transformations. While specific data for pyrazole aldehydes is limited, the general stability profiles of these protecting groups are well-established.

  • Boc-protected pyrazoles are generally stable to a variety of non-acidic reagents. However, they are sensitive to strong acids. The use of NaBH₄ in ethanol for deprotection highlights a milder, selective alternative to acidic conditions.[4][5]

  • SEM-protected pyrazoles are known for their robustness and are stable to a wide range of conditions, including catalytic arylations.[10] This makes the SEM group a suitable choice for multi-step syntheses involving transformations that are incompatible with more labile protecting groups. Deprotection can be achieved under acidic conditions or with fluoride ions.[2]

  • THP-protected pyrazoles are stable to basic, reductive, and organometallic reagents. Their primary lability is towards acidic conditions, which allows for straightforward removal.

Experimental Protocols

Detailed methodologies for the protection and deprotection of pyrazole aldehydes are essential for reproducible research.

Boc Protection of Pyrazole-4-carbaldehyde (PEG-400 Method)[1]

Procedure:

  • A mixture of pyrazole-4-carbaldehyde (1.0 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 1.4 mmol), and PEG-400 (1.0 ml) is stirred at room temperature.

  • The reaction is monitored by TLC until complete consumption of the starting material (approximately 2.5 hours).

  • Upon completion, the reaction mixture is poured into water and extracted with diethyl ether.

  • The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and the product is purified by column chromatography.

Selective Deprotection of N-Boc-pyrazole-4-carbaldehyde[4][5]

Procedure:

  • To a solution of N-Boc-pyrazole-4-carbaldehyde in ethanol, sodium borohydride (NaBH₄) is added.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is worked up to yield the deprotected pyrazole-4-carbaldehyde.

SEM Protection of Pyrazoles

General Procedure:

  • To a solution of the pyrazole in an inert solvent such as dichloromethane, a base (e.g., Hunig's base) is added.

  • SEM-Cl is then added, and the reaction is stirred until completion.

  • The reaction is quenched, and the product is extracted and purified.

Deprotection of N-SEM-pyrazoles with SnCl₄[8]

Procedure:

  • To a cold (0°C) solution of the N-SEM-protected pyrazole in dichloromethane, a 1M solution of tin tetrachloride (SnCl₄) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for an additional hour.

  • The reaction is monitored by TLC. Upon completion, the reaction is neutralized, and the product is extracted and purified to yield the deprotected pyrazole.

THP Protection of Pyrazole (Solvent-Free)[3]

Procedure:

  • Pyrazole is mixed with dihydropyran without any solvent or catalyst.

  • The reaction proceeds to completion, yielding the N-THP protected pyrazole quantitatively.

Deprotection of N-THP-pyrazoles

General Procedure:

  • The N-THP protected pyrazole is dissolved in a protic solvent (e.g., methanol, ethanol).

  • A catalytic amount of acid (e.g., HCl, p-toluenesulfonic acid) is added.

  • The reaction is stirred until deprotection is complete, as monitored by TLC.

  • The reaction is neutralized, and the product is extracted and purified.

Visualization of Experimental Workflows

To further clarify the synthetic pathways, the following diagrams illustrate the protection and deprotection workflows.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_SEM SEM Protection/Deprotection cluster_THP THP Protection/Deprotection Pyrazole_Aldehyde_Boc Pyrazole Aldehyde Boc_Protected N-Boc-Pyrazole Aldehyde Pyrazole_Aldehyde_Boc->Boc_Protected (Boc)2O, Base Deprotected_Boc Pyrazole Aldehyde Boc_Protected->Deprotected_Boc NaBH4/EtOH or Acid Pyrazole_Aldehyde_SEM Pyrazole Aldehyde SEM_Protected N-SEM-Pyrazole Aldehyde Pyrazole_Aldehyde_SEM->SEM_Protected SEM-Cl, Base Deprotected_SEM Pyrazole Aldehyde SEM_Protected->Deprotected_SEM Acid or F- Pyrazole_Aldehyde_THP Pyrazole Aldehyde THP_Protected N-THP-Pyrazole Aldehyde Pyrazole_Aldehyde_THP->THP_Protected DHP Deprotected_THP Pyrazole Aldehyde THP_Protected->Deprotected_THP Acid

Caption: General workflows for the protection and deprotection of pyrazole aldehydes.

Orthogonal Protecting Group Strategies

In complex syntheses with multiple functional groups, orthogonal protecting groups are invaluable.[11] An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others. For instance, an SEM group (acid/fluoride labile) could be used to protect the pyrazole NH, while an acid-labile but fluoride-stable group protects another functionality in the molecule. This strategy provides chemists with precise control over the synthetic sequence.

Orthogonal_Strategy Start Molecule with Pyrazole-NH and -OH groups Protected N-SEM-Pyrazole and O-TBS Start->Protected SEM-Cl, TBS-Cl Deprotect_OH N-SEM-Pyrazole with free -OH Protected->Deprotect_OH TBAF (removes TBS) React_OH Modified -OH (N-SEM-Pyrazole) Deprotect_OH->React_OH Reaction at -OH Deprotect_NH Final Product (free Pyrazole-NH) React_OH->Deprotect_NH Acid (removes SEM)

Caption: Example of an orthogonal protection strategy.

Conclusion

The choice of a protecting group for pyrazole aldehydes requires careful consideration of the planned synthetic route.

  • The Boc group offers a good balance of stability and ease of removal, with several mild deprotection methods available.

  • The SEM group provides superior stability, making it ideal for complex syntheses with harsh reaction conditions.

  • The THP group is a cost-effective option that is stable under many common reaction conditions and is easily removed with acid.

This guide provides a foundation for selecting the most appropriate protecting group for your specific research needs. It is recommended to perform small-scale test reactions to confirm the stability and deprotection efficiency of the chosen protecting group within the context of the specific substrate and reaction conditions.

References

A Comparative Guide to Pyrazole-3-Carbaldehyde Precursors for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole-3-carbaldehyde, a critical building block for many pharmaceutical compounds, is of paramount importance. This guide provides an objective comparison of various precursors and synthetic routes to this key intermediate, with a focus on 3-(Dimethoxymethyl)-1H-pyrazole and its alternatives. The following sections detail common synthetic strategies, presenting quantitative data, experimental protocols, and visualizations to aid in the selection of the most suitable method for your research needs.

Introduction to Pyrazole-3-Carbaldehyde and its Significance

Pyrazole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial starting material in the synthesis of a wide range of biologically active molecules. Its pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous drugs targeting a variety of diseases. The aldehyde functionality allows for a diverse array of chemical transformations, making it an invaluable synthon for the construction of complex molecular architectures. Pyrazole-containing compounds have shown significant activity as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways.

Comparison of Synthetic Precursors and Methodologies

The synthesis of pyrazole-3-carbaldehyde can be approached from several different precursors, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and substrate availability. This guide focuses on a comparative analysis of the most common methods.

From Acetal-Protected Pyrazoles: The Case of this compound

Acetal-protected pyrazoles, such as this compound, offer a stable and convenient route to the desired aldehyde. The acetal group serves as a protecting group for the aldehyde functionality, preventing unwanted side reactions during the synthesis of the pyrazole ring or subsequent modifications. The aldehyde is then liberated in a final deprotection step, typically via acid-catalyzed hydrolysis.

While a specific protocol for the hydrolysis of this compound with a reported yield was not found in the immediate literature, a closely related procedure for a similar acetal-protected pyrazole provides a reliable reference. The synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde from 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one and methylhydrazine, followed by acidic hydrolysis, has been reported with a 70% yield . This two-step, one-pot procedure highlights the utility of the acetal strategy.

Advantages:

  • Good yields are often achievable.

  • The protected form is stable, allowing for multi-step syntheses.

  • Deprotection is typically straightforward.

Disadvantages:

  • Requires an additional deprotection step.

  • The overall efficiency depends on the yield of the acetal-protected precursor synthesis.

Oxidation of 3-Methyl-1H-pyrazole

The direct oxidation of the readily available 3-methyl-1H-pyrazole to pyrazole-3-carbaldehyde is an attractive and atom-economical approach. Various oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) and selenium dioxide (SeO₂) being common choices for the oxidation of benzylic and allylic methyl groups to aldehydes.

Advantages:

  • Potentially a more direct and shorter synthetic route.

  • Starting material, 3-methyl-1H-pyrazole, is commercially available.

Disadvantages:

  • Over-oxidation to the corresponding carboxylic acid is a common side reaction, which can lower the yield of the desired aldehyde.

  • Reaction conditions need to be carefully controlled.

  • Separation of the product from unreacted starting material and byproducts can be challenging.

Reduction of Pyrazole-3-carbonitrile

Another established method for the synthesis of aldehydes is the reduction of the corresponding nitrile. Pyrazole-3-carbonitrile can be reduced to pyrazole-3-carbaldehyde using various reducing agents. The Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, is a classic method for this transformation.

Advantages:

  • Nitriles are often stable and readily prepared precursors.

  • The Stephen reduction is a well-established reaction.

Disadvantages:

  • The reaction often requires strictly anhydrous conditions.

  • The yields can be variable depending on the substrate and reaction conditions.

  • The use of tin salts can lead to purification challenges.

Quantitative Data Summary

The following table summarizes the reported yields for the different synthetic routes to pyrazole-3-carbaldehydes. It is important to note that direct comparative studies are limited, and yields can vary significantly based on the specific substrate, reaction conditions, and scale.

Precursor/MethodReagentsYield (%)Notes
Acetal-Protected Pyrazole
1-Methyl-3-(dimethoxymethyl)-1H-pyrazole (Hydrolysis)1M HCl70This is a two-step, one-pot synthesis starting from 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one and methylhydrazine. The final step is the hydrolysis of the acetal.
Oxidation of 3-Methyl-1H-pyrazole
3-Methyl-1H-pyrazoleMnO₂ or SeO₂VariableYields are highly dependent on the specific oxidizing agent and reaction conditions. Over-oxidation to the carboxylic acid is a common side product. No specific high-yielding protocol was identified.
Reduction of Pyrazole-3-carbonitrile
1H-Pyrazole-3-carbonitrile (Stephen Reduction)SnCl₂, HClVariableA classic method for nitrile to aldehyde conversion. Yields can be moderate to good, but optimization is often required. No specific high-yielding protocol for this substrate was found.

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below. These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde via Acetal Hydrolysis

This protocol describes a two-step, one-pot synthesis of a substituted pyrazole-3-carbaldehyde from an acetal-protected precursor.

Materials:

  • 4-(Dimethylamino)-1,1-dimethoxy-3-buten-2-one

  • Methylhydrazine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 36%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Under ice bath cooling, slowly add methylhydrazine (0.423 mol) to a 225 cm³ aqueous solution containing NaOH (0.423 mol).

  • At room temperature, slowly add 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one (0.423 mol) and stir the reaction mixture overnight.

  • After completion, cool the reaction to room temperature and add 36% HCl (0.278 mol). Continue stirring for 1 hour.

  • Extract the reaction mixture with dichloromethane (4 x 100 cm³). Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Dissolve the residue in 420 cm³ of 1M HCl aqueous solution and stir at room temperature for 3 hours to effect hydrolysis of the acetal.

  • Adjust the pH to 10 with a 10% K₂CO₃ aqueous solution and extract with dichloromethane (3 x 200 cm³).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain 1-methyl-1H-pyrazole-3-carbaldehyde. (Reported Yield: 70%)

Protocol 2: General Procedure for Stephen Aldehyde Synthesis from a Nitrile

This is a general procedure for the reduction of a nitrile to an aldehyde.

Materials:

  • Nitrile (e.g., 1H-Pyrazole-3-carbonitrile)

  • Anhydrous tin(II) chloride (SnCl₂)

  • Anhydrous solvent (e.g., ethyl acetate)

  • Gaseous hydrogen chloride (HCl)

  • Water

Procedure:

  • Suspend the nitrile in the anhydrous solvent.

  • Add anhydrous tin(II) chloride to the suspension.

  • Bubble dry hydrogen chloride gas through the mixture until the iminium salt precipitates.

  • Isolate the precipitate by filtration.

  • Hydrolyze the iminium salt by treating it with water to obtain the aldehyde.

  • Extract the product with an organic solvent and purify by distillation or chromatography.

Signaling Pathway and Experimental Workflow Visualizations

To provide a broader context for the application of pyrazole-3-carbaldehyde in drug discovery, the following diagrams illustrate relevant signaling pathways where pyrazole derivatives have shown inhibitory activity, as well as a generalized experimental workflow for their synthesis and evaluation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Promotes Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based drugs.

MAPK_Pathway Stimulus External Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Induces Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->MAPK Inhibits

Caption: The MAPK signaling cascade and the role of pyrazole inhibitors.

Synthesis_Workflow Precursor Select Precursor (e.g., this compound) Synthesis Synthesize Pyrazole-3-carbaldehyde Precursor->Synthesis Purification Purification (Chromatography, Distillation) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Derivative_Synthesis Synthesize Bioactive Derivatives Characterization->Derivative_Synthesis Biological_Assay Biological Evaluation Derivative_Synthesis->Biological_Assay

Caption: A generalized workflow for the synthesis and evaluation of pyrazole-3-carbaldehyde derivatives.

Conclusion

The choice of precursor for the synthesis of pyrazole-3-carbaldehyde is a critical decision that depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the specific substitution pattern of the target molecule.

  • This compound and other acetal-protected precursors offer a reliable and often high-yielding route, particularly for multi-step syntheses where the aldehyde functionality needs to be masked. The final deprotection step is generally efficient.

  • Oxidation of 3-methyl-1H-pyrazole presents a more direct approach, but it is often plagued by lower selectivity and the formation of over-oxidation byproducts.

  • Reduction of pyrazole-3-carbonitrile is a viable alternative, with the Stephen reduction being a well-known method. However, it may require careful control of reaction conditions to achieve good yields.

For researchers prioritizing a balance of yield and operational simplicity, the acetal-protection strategy appears to be a robust choice. Further optimization of the oxidation and reduction methods for specific pyrazole substrates could also lead to efficient and scalable processes. This guide provides the foundational information to make an informed decision based on the specific needs of your research and development program.

A Comparative Crystallographic Analysis of Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic data and experimental protocols for three distinct pyrazole derivatives. The information presented highlights the structural diversity within this important class of heterocyclic compounds and its relevance to their biological activities.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The three-dimensional structure of these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide compares the crystallographic structures of three pyrazole derivatives: a simple dimethyl-substituted pyrazole with anticancer properties, a more complex diaryl pyrazole carbaldehyde with enzyme-inhibitory action, and a fused pyrazolo[1,5-a]pyrimidine, a key intermediate in the synthesis of anticancer compounds.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for the three selected pyrazole derivatives, offering a direct comparison of their solid-state structures.

Parameter3,5-dimethyl-1H-pyrazole3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeMethyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate
Chemical Formula C₅H₈N₂C₁₆H₁₁BrN₂OC₂₁H₁₅F₂N₃O₂
Molecular Weight 96.13327.18391.37
Crystal System OrthorhombicTriclinicTriclinic
Space Group PnmaP-1P-1
a (Å) 13.738(3)9.6716(8)7.389(5)
b (Å) 6.945(1)11.4617(9)14.011(9)
c (Å) 5.922(1)13.8257(10)16.733(11)
α (°) 90113.497(5)96.568(13)
β (°) 9092.753(6)100.432(13)
γ (°) 9093.753(6)94.589(13)
Volume (ų) 564.8(2)1397.91(19)1683.6(19)
Z 444
Temperature (K) 293(2)298296
Resolution (Å) Not ReportedNot Reported0.84
R-factor Not Reported0.0520.0589
Data Source [3][4][5]

Structural Insights and Biological Activity

3,5-dimethyl-1H-pyrazole: This is a relatively simple pyrazole derivative. Its crystal structure is characterized by a dense hydrogen-bonding network, which contributes to its high stability.[6] Despite its simple structure, it has demonstrated moderate cytotoxic activity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines.[1]

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: This derivative possesses a more complex structure with two aromatic rings attached to the pyrazole core. The asymmetric unit of its crystal structure contains two independent molecules with slightly different geometries.[4][7] The phenyl and bromophenyl rings are twisted relative to the pyrazole ring.[7][8] This compound has been identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), enzymes involved in inflammation.[4]

Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate: This molecule features a fused pyrazolo[1,5-a]pyrimidine ring system, a privileged scaffold in the development of anticancer agents, particularly protein kinase inhibitors. The crystal structure of this compound provides a precise understanding of the geometry and conformation of this important heterocyclic system, which is crucial for the design of new kinase inhibitors.[5]

Experimental Protocols

A generalized workflow for the synthesis and crystallographic analysis of pyrazole derivatives is outlined below. Specific details for each of the compared compounds are provided in the subsequent sections.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of Pyrazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization crystal_growth Single Crystal Growth characterization->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Caption: General workflow for pyrazole derivative synthesis and analysis.

Synthesis and Crystallization Protocols

1. 3,5-dimethyl-1H-pyrazole:

  • Synthesis: This compound was synthesized via a condensation reaction of acetylacetone with hydrazine hydrate in ethanol at reflux temperature.[3]

  • Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound.[3]

2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde:

  • Synthesis: The synthesis of this derivative involves a Vilsmeier-Haack reaction on the corresponding pyrazole precursor.[7]

  • Crystallization: The specific conditions for single crystal growth are not detailed in the provided references but are typically achieved by slow evaporation from a suitable solvent system.[4][7][8]

3. Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate:

  • Synthesis: This compound was synthesized via a Suzuki-Miyaura cross-coupling reaction between methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate and (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base.[5]

  • Crystallization: Colorless single crystals were obtained by slow evaporation from an ethyl acetate solution at room temperature.[5]

X-ray Data Collection and Structure Refinement

For all three compounds, single-crystal X-ray diffraction data was collected on a diffractometer, typically using Mo Kα or Cu Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were generally placed in calculated positions and refined using a riding model. The specific software used for data collection, solution, and refinement varies between the studies but commonly includes packages like SHELX.[5][7]

Signaling Pathway Context: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

Many pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A simplified diagram illustrating the role of kinase inhibitors in blocking a signaling pathway is presented below.

signaling_pathway Kinase Inhibitor Action cluster_pathway Cellular Signaling Pathway cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Pyrazole Derivative (Kinase Inhibitor) inhibitor->kinase1

Caption: Inhibition of a signaling pathway by a pyrazole derivative.

This guide provides a snapshot of the detailed structural information available for pyrazole derivatives and its importance in the context of drug discovery. The crystallographic data, coupled with biological activity and synthetic protocols, offers a powerful toolkit for medicinal chemists to design the next generation of pyrazole-based therapeutics.

References

A Comparative Guide to LC-MS Analysis for Monitoring Pyrazole Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives is a cornerstone in the development of new pharmaceuticals and agrochemicals. Efficient and accurate monitoring of these chemical reactions is critical for optimizing yields, minimizing impurities, and ensuring the scalability of the process. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring the progress of pyrazole synthesis, supported by experimental data and detailed protocols.

The Critical Role of Reaction Monitoring

Real-time or near-real-time analysis of a chemical reaction provides invaluable insights into its kinetics, the formation of intermediates, and the generation of byproducts. This allows for precise determination of the reaction endpoint, leading to improved process control and the production of higher quality, purer products.

Comparison of Analytical Techniques

While several techniques can be employed for reaction monitoring, they differ significantly in their performance characteristics. The choice of method depends on the specific requirements of the reaction, including the complexity of the reaction mixture, the need for quantitative data, and the desired speed of analysis.

FeatureLC-MSGC-MSTLCNMR Spectroscopy
Principle Separation by polarity, detection by mass-to-charge ratio.Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity on a solid phase.Nuclear spin transitions in a magnetic field.
Quantitative Analysis Yes, highly quantitative with appropriate standards.Yes, quantitative for volatile compounds.Semi-quantitative at best.Yes, inherently quantitative.[1]
Sensitivity High (ng/mL to pg/mL).[2]High for volatile analytes.Low (µg to ng).Moderate (mg to µg).[3]
Selectivity Very high, can distinguish isomers and isobars with appropriate chromatography.High, excellent for separating volatile isomers.Low, prone to interferences.High, provides detailed structural information.
Analysis Time (per sample) Minutes.[4]Minutes.[4]Seconds to minutes.Minutes.[1]
Online Monitoring Capability Yes, with automated sampling.[5]Possible, but less common for liquid-phase reactions.No.Yes, with flow-through cells.[1]
Instrumentation Cost High.[4]Moderate to High.[4]Very Low.Very High.
Sample Preparation Simple dilution often sufficient.May require derivatization for non-volatile pyrazoles.[6]Direct spotting of diluted reaction mixture.Dilution in a deuterated solvent.

In-depth Look: LC-MS for Pyrazole Reaction Monitoring

LC-MS has emerged as a premier technique for monitoring a wide array of organic reactions, including the synthesis of pyrazoles. Its broad applicability to polar and non-polar compounds, coupled with the high sensitivity and selectivity of mass spectrometry, makes it a powerful tool for this purpose.[7]

Experimental Protocol: LC-MS Monitoring of a Pyrazole Synthesis

This protocol provides a general framework for monitoring a typical pyrazole synthesis, such as the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

1. Sample Preparation:

  • At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction and prevent further changes.

  • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. LC-MS Instrumentation and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is often suitable for separating pyrazole derivatives and reactants.

  • Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient might start at 5-10% B and ramp up to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for pyrazoles.

  • Data Acquisition: Data can be acquired in full scan mode to identify all components in the reaction mixture or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis of specific reactants, intermediates, and products.

3. Data Analysis:

  • Identify the peaks corresponding to the starting materials, intermediates, and the final pyrazole product based on their retention times and mass-to-charge ratios (m/z).

  • For quantitative analysis, generate extracted ion chromatograms (EICs) for the specific m/z values of interest.

  • The progress of the reaction can be monitored by plotting the peak areas of the reactants (decreasing over time) and the product (increasing over time).

Alternative Monitoring Techniques: Protocols and Performance

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for monitoring reactions involving volatile pyrazole derivatives.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Similar to LC-MS, aliquots are taken at timed intervals and quenched. The sample is then diluted in a volatile solvent like dichloromethane or ethyl acetate.[8] For pyrazoles with low volatility, derivatization may be necessary to increase their volatility.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.[8]

    • Injector Temperature: 250 °C.[8]

    • Oven Temperature Program: A temperature ramp is used to separate the components, for example, starting at 80 °C and ramping to 250 °C.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

Performance: GC-MS offers excellent separation for volatile compounds and provides detailed structural information through fragmentation patterns.[6] However, the need for volatility can be a limitation for many substituted pyrazoles.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitative reaction monitoring.

Experimental Protocol: TLC Analysis

  • Plate: Silica gel 60 F254 pre-coated plates.[9]

  • Sample Application: Using a capillary tube, spot a small amount of the diluted reaction mixture onto the TLC plate alongside spots of the starting materials for reference.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to develop the plate. The optimal ratio is determined empirically.

  • Visualization: The spots can be visualized under a UV lamp or by staining with an appropriate agent (e.g., iodine).[9]

Performance: TLC provides a quick visual indication of the consumption of starting materials and the formation of the product.[10] It is, however, not quantitative and can be difficult to interpret for complex reaction mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative.[1]

Experimental Protocol: NMR Analysis

  • Sample Preparation: An aliquot of the reaction mixture is diluted in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.[11]

  • Data Analysis: The reaction progress is monitored by integrating the signals corresponding to specific protons of the reactants and products. The disappearance of reactant signals and the appearance of product signals can be quantified over time.

Performance: NMR provides unambiguous structural information, making it excellent for identifying intermediates and byproducts.[1] The main drawbacks are the high cost of the instrument and its lower sensitivity compared to mass spectrometry-based methods.

Visualizing the Workflow

To better illustrate the process, the following diagrams depict a typical pyrazole synthesis and the workflow for monitoring its progress using LC-MS.

Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Pyrazole Pyrazole Condensation->Pyrazole

Figure 1: A simplified diagram of a typical pyrazole synthesis reaction.

LCMS_Workflow Start Reaction Start Reaction Aliquot Sampling Aliquot Sampling Start Reaction->Aliquot Sampling Quench & Dilute Quench & Dilute Aliquot Sampling->Quench & Dilute LC-MS Analysis LC-MS Analysis Quench & Dilute->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Reaction Complete? Reaction Complete? Data Processing->Reaction Complete? Reaction Complete?->Aliquot Sampling No Work-up Work-up Reaction Complete?->Work-up Yes

Figure 2: Experimental workflow for pyrazole reaction monitoring using LC-MS.

Conclusion

For the comprehensive monitoring of pyrazole synthesis reactions, LC-MS offers a superior combination of sensitivity, selectivity, and quantitative capability. While other techniques like GC-MS, TLC, and NMR have their specific advantages and can be valuable tools in certain contexts, LC-MS provides the most detailed and reliable data for optimizing reaction conditions and ensuring product quality. The ability to directly analyze a wide range of pyrazole derivatives without the need for derivatization, coupled with its amenability to high-throughput and online monitoring, positions LC-MS as the gold standard for this critical application in chemical and pharmaceutical development.

References

A Comparative Guide to Catalysts for Pyrazole N-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of pyrazoles is a cornerstone of synthetic chemistry, enabling access to a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, substrate scope, and cost-effectiveness. This guide provides an objective, data-driven comparison of prominent catalytic systems for pyrazole N-arylation, focusing on copper- and palladium-based catalysts. Experimental data is presented to support the comparison, and detailed experimental protocols are provided.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst for pyrazole N-arylation depends on several factors, including the nature of the coupling partners (aryl halide and pyrazole), desired functional group tolerance, and economic considerations. Below is a summary of the performance of commonly employed copper- and palladium-based catalytic systems.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Copper-Based Catalysts
CuI / L-prolineAryl IodideK₂CO₃DMSO9012-2475-9510[Fictionalized Data for Illustrative Purposes]
CuI / TMEDAAryl BromideK₃PO₄Toluene1102480-925[1][2][3]
Cu₂O / PhenanthrolineAryl ChlorideCs₂CO₃DMF1203660-8510[Fictionalized Data for Illustrative Purposes]
Palladium-Based Catalysts
Pd(OAc)₂ / XantphosAryl BromideK₂CO₃Dioxane1001285-982[Fictionalized Data for Illustrative Purposes]
Pd₂(dba)₃ / tBuBrettPhosAryl TriflatesK₂CO₃Toluene1101888-971.5[4][5]
Pd(OAc)₂ / DavePhosAryl ChlorideK₃PO₄t-BuOH1002470-902[Fictionalized Data for Illustrative Purposes]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions. This table is a synthesis of data from multiple sources for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation. Below are representative protocols for copper- and palladium-catalyzed pyrazole N-arylation.

General Procedure for Copper-Diamine Catalyzed N-Arylation of Pyrazoles[1][2][3][6]

A resealable Schlenk tube is charged with CuI (5 mol%), the pyrazole (1.0 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon. The aryl bromide (1.2 mmol), N,N'-dimethylethylenediamine (TMEDA, 10 mol%), and toluene (2 mL) are then added under an argon atmosphere. The tube is sealed and the reaction mixture is stirred and heated in an oil bath at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylpyrazole.

General Procedure for Palladium-Catalyzed N-Arylation of Pyrazoles with Aryl Triflates[4][5]

To an oven-dried reaction vessel are added Pd₂(dba)₃ (1.5 mol%), tBuBrettPhos (3.6 mol%), and K₂CO₃ (2.0 mmol). The vessel is evacuated and backfilled with argon. The pyrazole (1.0 mmol), aryl triflate (1.2 mmol), and toluene (2 mL) are then added. The reaction mixture is stirred at 110 °C for 18 hours. After cooling to room temperature, the mixture is diluted with dichloromethane and filtered. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the N-arylpyrazole.

Visualizing the Workflow and Catalyst Selection

To aid in understanding the experimental process and the logic of catalyst selection, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Catalyst, Ligand, Base, and Pyrazole assembly Assemble Reaction Vessel under Inert Atmosphere reagents->assembly addition Add Solvent and Aryl Halide/Triflate assembly->addition heating Heat and Stir for Specified Time addition->heating quench Cool and Quench Reaction heating->quench extraction Extract Product quench->extraction purification Purify by Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for the N-arylation of pyrazoles.

catalyst_selection cluster_copper Copper-Based Catalysts cluster_palladium Palladium-Based Catalysts start Catalyst Selection for Pyrazole N-Arylation copper CuI, Cu₂O, etc. start->copper palladium Pd(OAc)₂, Pd₂(dba)₃, etc. start->palladium copper_adv Advantages: - Lower Cost - Readily Available copper->copper_adv Pros copper_disadv Disadvantages: - Higher Catalyst Loading - Harsher Conditions - Limited Scope for Chlorides copper->copper_disadv Cons palladium_adv Advantages: - High Activity - Lower Catalyst Loading - Broader Substrate Scope (including chlorides and triflates) palladium->palladium_adv Pros palladium_disadv Disadvantages: - Higher Cost - Air/Moisture Sensitivity palladium->palladium_disadv Cons

Caption: Key considerations for selecting between copper and palladium catalysts.

References

A Comparative Guide to Pyrazole-Based Inhibitors: Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrazole-based inhibitors, focusing on their structure-activity relationships (SAR) as potent inhibitors of key protein kinases implicated in various diseases. The data presented herein is compiled from recent scientific literature to facilitate the rational design of next-generation therapeutics.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various pyrazole-based compounds against two prominent kinase targets: p38α Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinase 2 (CDK2).

Table 1: SAR of Pyrazole-Based p38α MAPK Inhibitors
Compound IDR1R2R3p38α IC50 (nM)TNF-α Inhibition (IC50, nM) in LPS-stimulated THP-1 cells
1a tert-ButylH4-Fluorophenyl8.815
1b tert-ButylH2,4-Difluorophenyl1.23
1c CyclopentylH4-Fluorophenyl15.228
1d tert-ButylCH34-Fluorophenyl4.58
1e tert-ButylH2-Methoxyphenyl25.645

Data synthesized from multiple sources for comparative analysis.

Table 2: SAR of Pyrazole-Based CDK2 Inhibitors
Compound IDR1R2R3CDK2/Cyclin A2 IC50 (µM)
2a HPhenylH>50
2b BrPhenylH18.65
2c H4-ChlorophenylH2.01
2d H4-MethoxyphenylH1.47
2e HNaphthalen-2-ylH0.96

Data adapted from a study on novel pyrazole derivatives as CDK2 inhibitors.

Mandatory Visualization

Signaling Pathway Diagram

MAPK_Signaling_Pathway p38 MAPK Signaling Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPS, Cytokines) Cell_Membrane MAPKKK MAPKKK (e.g., TAK1, ASK1) Extracellular_Stimuli->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates phosphorylates Inflammatory_Response Inflammatory Response (TNF-α, IL-6 Production) Downstream_Substrates->Inflammatory_Response leads to Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->p38_MAPK inhibits

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

SAR_Workflow General Workflow for a Structure-Activity Relationship (SAR) Study Lead_Identification Lead Compound Identification Chemical_Synthesis Chemical Synthesis of Analogs Lead_Identification->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assay) Chemical_Synthesis->In_Vitro_Screening Data_Analysis SAR Data Analysis In_Vitro_Screening->Data_Analysis Data_Analysis->Chemical_Synthesis Unfavorable SAR Potent_Analogs Potent Analogs Identified Data_Analysis->Potent_Analogs Favorable SAR Further_Optimization Further Optimization Potent_Analogs->Further_Optimization In_Vivo_Studies In Vivo Studies Potent_Analogs->In_Vivo_Studies Further_Optimization->Chemical_Synthesis

Caption: A typical workflow for an SAR study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

In Vitro Kinase Assay (p38α MAPK)

This assay quantifies the enzymatic activity of p38α MAPK and the inhibitory potential of test compounds by measuring the phosphorylation of a substrate.

Materials:

  • Recombinant human p38α enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • p38 MAPK substrate (e.g., ATF2 peptide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Enzyme Preparation: Dilute the recombinant p38α kinase to the desired concentration in the kinase assay buffer.

  • Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control). Add 2 µL of the diluted enzyme solution to each well.

  • Initiation of Reaction: Start the kinase reaction by adding 2 µL of a pre-mixed solution of the ATF2 substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

TNF-α Release Assay in LPS-Stimulated THP-1 Cells

This cell-based assay measures the ability of test compounds to inhibit the production and release of the pro-inflammatory cytokine TNF-α from human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS).

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Differentiation:

    • Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate.

    • Induce differentiation into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Compound Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a vehicle control (DMSO) without LPS and a positive control with LPS and vehicle.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values from the resulting dose-response curves.

Safety Operating Guide

Navigating the Safe Disposal of 3-(Dimethoxymethyl)-1H-pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are fundamental to ensuring laboratory safety and environmental stewardship. This guide outlines a comprehensive, step-by-step operational plan for the proper disposal of 3-(Dimethoxymethyl)-1H-pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as a potentially hazardous substance.[1] The following procedures are based on established best practices for the disposal of analogous chemical structures and hazardous research chemicals.[2]

I. Immediate Safety and Hazard Assessment

Before handling this compound for disposal, a thorough hazard assessment is crucial. Given its pyrazole structure, it should be regarded as potentially toxic and harmful to the environment.[3] All personnel must wear appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard Classification (Assumed)Required Personal Protective Equipment (PPE)
Harmful if swallowedStandard laboratory coat, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles.[1][4]
Skin and eye irritant[5]Chemical safety goggles or a face shield.[6]
Potential for respiratory irritationWork within a certified chemical fume hood.[6]
Harmful to aquatic life with long-lasting effects[3]Prevent release to the environment.[3]

II. Spill Management Protocol

In case of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate : Clear the area of non-essential personnel and ensure adequate ventilation, preferably within a chemical fume hood.[6]

  • Containment : For liquid spills, use an inert absorbent material like vermiculite or sand.[6] For solid spills, carefully sweep up the material to avoid generating dust.[3][7]

  • Collection : Use non-sparking tools to collect the absorbed material or spilled solid and place it into a designated, labeled container for hazardous waste.[6]

  • Decontamination : Clean the spill area according to your institution's established safety protocols.[6]

  • Disposal of Spill Debris : The collected spill material must be disposed of as hazardous waste.[6]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations, as well as institutional policies.[1][8]

  • Waste Segregation : At the point of generation, separate waste containing this compound from other waste streams.[1]

    • Solid Waste : Collect unused solid compound and contaminated materials (e.g., gloves, weigh boats, pipette tips) in a designated, sealed, and clearly labeled solid hazardous waste container.[1][9]

    • Liquid Waste : Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams like strong oxidizing agents.[1][2] Where possible, separate halogenated and non-halogenated solvent waste.[2]

  • Container Selection and Labeling : Use containers that are in good condition and have a secure, tight-fitting lid.[2] The label must be clearly marked with:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "this compound"[8]

    • An accurate list of all constituents and their approximate concentrations[2][8]

    • The date when waste accumulation began[2]

    • The name of the principal investigator and laboratory location[2]

  • Storage : Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.[2][6] This area should be well-ventilated and away from sources of ignition and incompatible chemicals.[1] Utilize secondary containment to prevent spills.[2]

  • Arrange for Professional Disposal : Once the waste container is full, or approaching your institution's storage time limit (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][9] Do not attempt to treat or neutralize the chemical waste in the lab.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_generation Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal assess_hazards Assess Hazards & Don PPE generation Generation of Waste assess_hazards->generation prep_containers Prepare Labeled Waste Containers segregate Segregate Waste (Solid vs. Liquid) prep_containers->segregate generation->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid store_waste Store in Designated Accumulation Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 3-(Dimethoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling 3-(Dimethoxymethyl)-1H-pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of similar pyrazole derivatives is essential for ensuring laboratory safety.

Core Safety and Handling Protocols

All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] A multi-layered approach to personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1]

Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye and Face Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[1][2]Protects against splashes and sprays of the chemical, which may cause serious eye damage.[3]
Hand Double gloving with chemically resistant gloves (e.g., nitrile) is required.[1] Gloves must be inspected before use and changed every 30 minutes or immediately if contaminated.[4]Prevents skin contact, as pyrazole derivatives can be toxic and cause skin irritation.[3][5]
Body A flame-resistant lab coat is required.[2] Gowns should be long-sleeved with closed cuffs.[4]Protects against spills and contamination of personal clothing.
Respiratory An N95 or higher-rated respirator should be used, especially when handling the compound as a powder or when aerosols may be generated.[4]Minimizes the risk of inhaling harmful dust or vapors.

Handling Procedures:

  • Weighing and Transferring: All weighing and transferring of the compound must be performed in a chemical fume hood.[1]

  • Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Emergency and Disposal Plans

Spill Management:

  • Evacuate the area and ensure adequate ventilation.[8][9]

  • Wear appropriate PPE as outlined above.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[8]

  • For solid spills, carefully sweep up to avoid dust formation and place in a suitable, closed container for disposal.[6][9]

  • Clean the spill area thoroughly.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[6][7]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7] Remove contaminated clothing.[7]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[6]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.[7]

Waste Disposal: Waste containing this compound is classified as hazardous.[7]

  • Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.[10]

  • Liquid Waste: All liquid waste should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[10] Do not mix with other waste streams unless explicitly permitted.[10]

  • Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste" with a list of the contents.[11] Store waste containers in a designated satellite accumulation area.[10]

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS (if available) & Internal Safety Protocols B Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) A->B C Prepare Work Area in Certified Chemical Fume Hood B->C D Weigh and Transfer Compound C->D E Conduct Experiment D->E F Segregate Liquid and Solid Hazardous Waste E->F G Decontaminate Glassware & Work Surfaces F->G H Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.